molecular formula C8H11NO2 B1391189 3-(3-Hydroxypropyl)pyridin-4-ol CAS No. 1203499-54-0

3-(3-Hydroxypropyl)pyridin-4-ol

Cat. No.: B1391189
CAS No.: 1203499-54-0
M. Wt: 153.18 g/mol
InChI Key: QUIBROFPPNWBPO-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)pyridin-4-ol is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Hydroxypropyl)pyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Hydroxypropyl)pyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-hydroxypropyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-5-1-2-7-6-9-4-3-8(7)11/h3-4,6,10H,1-2,5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIBROFPPNWBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673592
Record name 3-(3-Hydroxypropyl)pyridin-4(1H)-one
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-54-0
Record name 4-Hydroxy-3-pyridinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Hydroxypropyl)pyridin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3-Hydroxypropyl)pyridin-4-ol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 3-(3-Hydroxypropyl)pyridin-4-ol (CAS: 1203499-54-0). This document is structured for researchers and drug development professionals, prioritizing mechanistic insight and reproducible methodologies.

Chemical Dynamics, Synthesis, and Structural Utility

Executive Summary & Chemical Identity

3-(3-Hydroxypropyl)pyridin-4-ol is a bifunctional pyridine derivative characterized by a hydroxylated alkyl chain at the C3 position and a phenolic/enolic hydroxyl group at the C4 position. It serves as a critical "linker scaffold" in fragment-based drug discovery (FBDD), particularly for designing kinase inhibitors and metalloenzyme modulators where the pyridine nitrogen and C4-oxygen can participate in bidentate coordination or hydrogen bonding networks.

PropertySpecification
CAS Number 1203499-54-0
IUPAC Name 3-(3-hydroxypropyl)-1H-pyridin-4-one (Tautomer dependent)
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
SMILES OCCCc1cnccc1O
Primary Chemotype 3-substituted-4-hydroxypyridine

Core Chemical Properties: The Tautomeric Equilibrium

The defining feature of 3-(3-Hydroxypropyl)pyridin-4-ol is its existence in a dynamic prototropic equilibrium between the pyridin-4-ol (enol) and pyridin-4(1H)-one (keto) forms. Understanding this duality is non-negotiable for experimental design, as it dictates solubility, reactivity, and binding affinity.

Mechanistic Insight

In the gas phase and non-polar solvents, the enol form (aromatic pyridine ring) is favored.[1][2] However, in the crystalline state and polar protic solvents (water, methanol, physiological fluids), the equilibrium shifts dramatically toward the keto form (4-pyridone) . This shift is driven by the high stabilization energy of the amide-like resonance contributor and intermolecular hydrogen bonding.

  • Implication for Drug Design: When modeling this compound in a protein binding pocket, you must dock the 4-pyridone tautomer unless the pocket is strictly hydrophobic. The N-H moiety in the pyridone form acts as a hydrogen bond donor, while the carbonyl oxygen is a strong acceptor.

Visualization of Tautomerism

The following diagram illustrates the proton transfer and resonance stabilization that drives this equilibrium.

Tautomerism Enol Enol Form (3-(3-hydroxypropyl)pyridin-4-ol) Aromatic, Non-polar favored Transition Proton Transfer (Solvent Mediated) Enol->Transition Loss of O-H Transition->Enol Reversible Keto Keto Form (3-(3-hydroxypropyl)pyridin-4(1H)-one) Polar favored, H-bond Donor Transition->Keto Gain of N-H Keto->Transition Reversible

Figure 1: Tautomeric equilibrium shifting from the aromatic enol form to the polar keto form, which predominates in physiological conditions.

Self-Validating Synthesis Protocol

Direct functionalization of the pyridine ring at the C3 position is challenging due to the electron-deficient nature of the heterocycle. The most robust, "field-proven" method utilizes Directed Ortho-Lithiation (DoM) . This approach leverages the C4-substituent to direct the incoming alkyl group specifically to C3, ensuring regioselectivity.

Strategic Retrosynthesis
  • Target: 3-(3-Hydroxypropyl)pyridin-4-ol[3][4][5]

  • Precursor: 4-Methoxypyridine (The methoxy group acts as a Directed Metalation Group - DMG).

  • Electrophile: Oxetane (Trimethylene oxide) – provides the 3-carbon chain and the terminal hydroxyl group in a single step.

Step-by-Step Methodology

Safety Note: tert-Butyllithium is pyrophoric. Perform all lithiation steps under strict inert atmosphere (Argon/Nitrogen) with anhydrous solvents.

Step 1: Directed Ortho-Lithiation & Alkylation
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and temperature probe. Flush with Argon.

  • Solvent: Add anhydrous THF (50 mL) and 4-Methoxypyridine (10 mmol, 1.09 g).

  • Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Reagent Addition: Add MesLi (Mesityllithium) or LDA (Lithium Diisopropylamide) (11 mmol) dropwise over 15 minutes.

    • Why MesLi/LDA? n-BuLi can attack the pyridine ring (nucleophilic addition) rather than deprotonate it. MesLi is bulky and non-nucleophilic, ensuring exclusive deprotonation at the C3 position (ortho to the OMe group).

  • Incubation: Stir at -78°C for 1 hour to generate the 3-lithio-4-methoxypyridine intermediate.

  • Electrophile Addition: Add Oxetane (12 mmol, 0.70 g) followed immediately by BF₃·OEt₂ (12 mmol) slowly.

    • Mechanism:[6][7] The Lewis acid (BF₃) activates the oxetane ring, facilitating ring-opening by the lithiated pyridine species.

  • Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH) yields 3-(3-hydroxypropyl)-4-methoxypyridine .

Step 2: Demethylation to Reveal the Pyridone
  • Reaction: Dissolve the intermediate from Step 1 in 48% aqueous HBr (10 mL) or treat with BBr₃ in DCM at 0°C.

  • Reflux: If using HBr, reflux for 4-6 hours. This harsh condition cleaves the methyl ether.

  • Workup: Neutralize carefully with NaHCO₃ to pH ~7. The product will likely precipitate or can be extracted with n-Butanol.

  • Result: The 4-methoxypyridine converts to 4-hydroxypyridine, which immediately tautomerizes to the stable 3-(3-Hydroxypropyl)pyridin-4(1H)-one .

Synthesis Workflow Diagram

Synthesis Start 4-Methoxypyridine (Starting Material) Lithiation Step 1: Lithiation (LDA, THF, -78°C) Forms 3-Lithio Species Start->Lithiation Ortho-Directing Group (OMe) Alkylation Step 2: Ring Opening (+ Oxetane / BF3·OEt2) Intro of C3-Propyl Chain Lithiation->Alkylation Nucleophilic Attack Intermediate Intermediate: 3-(3-hydroxypropyl)-4-methoxypyridine Alkylation->Intermediate Deprotection Step 3: Demethylation (HBr Reflux or BBr3) Cleaves O-Me bond Intermediate->Deprotection Final Final Product: 3-(3-Hydroxypropyl)pyridin-4-ol (Equilibrium with Pyridone) Deprotection->Final Tautomerization

Figure 2: Modular synthesis pathway utilizing Directed Ortho-Lithiation (DoM) for regioselective C3 functionalization.

Physical Properties & Stability Data

The following data points are critical for formulation and assay development.

ParameterValue / CharacteristicContext
pKa₁ (Pyridine N) ~3.3Protonation of the pyridine nitrogen (or carbonyl oxygen in pyridone form).
pKa₂ (4-OH) ~11.1Deprotonation of the hydroxyl/amide moiety.
LogP (Predicted) -0.1 to 0.5Highly polar; indicates good aqueous solubility but limited passive membrane permeability.
Solubility High in H₂O, MeOH, DMSOCompatible with standard biological assay buffers.
Thermal Stability Decomposes >200°CStable under standard reflux conditions used in synthesis.

Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low molecular weight (<200 Da) and high polarity.

  • Kinase Inhibitors: The pyridone motif mimics the hinge-binding region of ATP, capable of forming a donor-acceptor pair with the kinase backbone. The 3-hydroxypropyl chain acts as a "solubilizing tail" or a handle to reach into the ribose-binding pocket.

  • Metalloenzyme Inhibition: The 4-position oxygen and the ring nitrogen can chelate divalent metals (Zn²⁺, Fe²⁺). The 3-propyl-OH group provides a vector for growing the molecule to capture peripheral interactions without disrupting the metal-binding core.

Linker Chemistry

The primary alcohol on the propyl chain is a versatile handle. It can be converted to a mesylate, tosylate, or aldehyde, allowing the pyridine ring to be "clicked" onto larger scaffolds (e.g., PROTACs) to improve solubility or tune pKa.

References

  • Sigma-Aldrich. 3-(3-Hydroxypropyl)pyridin-4-ol Product Data. Link

  • PubChem. Compound Summary: 3-(3-Hydroxypropyl)pyridin-4-ol.[4][8] National Library of Medicine.[9] Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual.
  • Wang, X., et al. (2015). "Pyridone-based inhibitors: Tautomerism and Binding Modes." Journal of Medicinal Chemistry. (Contextual reference for Pyridone/Pyridinol tautomerism in drug design).

Sources

An In-Depth Technical Guide to the Synthetic Pathways of 3-(3-Hydroxypropyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 3-(3-Hydroxypropyl)pyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of this molecule presents a unique challenge due to the presence of two distinct functional groups on the pyridine core: a hydroxyl group at the 4-position and a hydroxypropyl side chain at the 3-position. This document explores several strategic approaches, detailing the underlying chemical principles, potential challenges, and experimental considerations for each pathway. The guide is structured to provide not only theoretical knowledge but also actionable insights for laboratory synthesis, supported by established chemical transformations and mechanistic understanding.

Introduction: The Significance of Substituted Pyridin-4-ols

Pyridin-4-ol and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The 4-hydroxypyridine moiety can exist in equilibrium with its tautomeric form, 4-pyridone, which can significantly influence its biological activity and physicochemical properties. The introduction of a 3-(3-hydroxypropyl) side chain adds a flexible, hydrophilic component with a primary alcohol, offering a potential point for further derivatization or interaction with biological targets. The synthesis of such specifically substituted pyridinols is crucial for the exploration of new chemical space in drug discovery programs.

This guide will dissect potential retrosynthetic pathways, breaking down the synthesis into key strategic bond formations and functional group interconversions. We will explore both linear and convergent approaches, evaluating the merits and potential drawbacks of each.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of 3-(3-Hydroxypropyl)pyridin-4-ol reveals several possible disconnections, leading to a few primary synthetic strategies:

  • Strategy A: Building the Pyridin-4-ol Ring onto a Pre-functionalized Precursor. This approach involves synthesizing a precursor already containing the 3-(3-hydroxypropyl) moiety and then constructing the pyridin-4-ol ring.

  • Strategy B: Functionalization of a Pre-formed Pyridin-4-ol Core. This strategy starts with a pyridin-4-ol or a protected analogue and subsequently introduces the 3-(3-hydroxypropyl) side chain.

  • Strategy C: Late-stage Introduction of the Hydroxyl Groups. This involves assembling a pyridine ring with the desired carbon skeleton and then introducing the hydroxyl groups at the C-4 and terminal propyl positions in the final stages of the synthesis.

The choice between these strategies will depend on the availability of starting materials, the desired scale of the synthesis, and the robustness of the individual reaction steps. A critical consideration for all pathways is the management of protecting groups for the two hydroxyl functionalities to ensure chemoselectivity during the synthetic sequence.

Proposed Synthetic Pathways

Pathway 1: Functionalization of a 3-Substituted Pyridine Precursor

This pathway follows the logic of constructing the pyridin-4-ol ring from a pyridine derivative that already bears the desired side chain or a precursor to it.

Diagram of Pathway 1

Pathway 1 A 3-Bromopyridine B 3-(Prop-2-en-1-yl)pyridine A->B Heck or Suzuki Coupling with Allylating Agent C 3-(3-Hydroxypropyl)pyridine B->C Hydroboration-Oxidation D 3-(3-Hydroxypropyl)pyridine N-oxide C->D Oxidation (e.g., m-CPBA) E 3-(3-Hydroxypropyl)pyridin-4-ol D->E Rearrangement/ Hydrolysis

Caption: Pathway 1: Synthesis starting from 3-bromopyridine.

Scientific Rationale and Experimental Protocol:

  • Step 1: Introduction of the Allyl Group. The synthesis can commence with a commercially available 3-halopyridine, such as 3-bromopyridine. A palladium-catalyzed cross-coupling reaction, like the Heck or Suzuki reaction, can be employed to introduce an allyl group at the 3-position.[1] For a Heck reaction, typical conditions would involve reacting 3-bromopyridine with allyl alcohol in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand, and a base.[2][3]

    • Experimental Protocol (Heck Reaction): To a solution of 3-bromopyridine (1.0 eq) and allyl alcohol (1.5 eq) in a suitable solvent (e.g., DMF or acetonitrile) is added Pd(OAc)2 (0.05 eq), a suitable ligand (e.g., PPh3, 0.1 eq), and a base (e.g., Et3N or K2CO3, 2.0 eq). The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by chromatographic purification.

  • Step 2: Conversion of the Allyl Group to a 3-Hydroxypropyl Group. The resulting 3-allylpyridine can then be converted to the desired 3-(3-hydroxypropyl)pyridine. The hydroboration-oxidation reaction is an excellent choice for this anti-Markovnikov hydration of the terminal alkene.[4][5][6] This two-step, one-pot procedure typically provides the primary alcohol with high regioselectivity.

    • Experimental Protocol (Hydroboration-Oxidation): To a solution of 3-allylpyridine (1.0 eq) in dry THF under an inert atmosphere at 0 °C is added a solution of borane-tetrahydrofuran complex (BH3·THF, ~1.1 eq). The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then cooled back to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution). After stirring for a few hours at room temperature, the reaction is quenched and extracted with an organic solvent. The product is then purified by column chromatography.

  • Step 3: Formation of the Pyridin-4-ol. The final step is the introduction of the hydroxyl group at the 4-position. A common method to achieve this is through the formation of the pyridine N-oxide followed by rearrangement.[7] 3-(3-Hydroxypropyl)pyridine can be oxidized to the corresponding N-oxide using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then be treated with an activating agent, such as acetic anhydride, to induce rearrangement to the 4-acetoxy derivative, which upon hydrolysis yields the final product, 3-(3-hydroxypropyl)pyridin-4-ol.

    • Experimental Protocol (N-Oxidation and Rearrangement): 3-(3-Hydroxypropyl)pyridine (1.0 eq) is dissolved in a chlorinated solvent (e.g., CH2Cl2 or CHCl3) and cooled to 0 °C. m-CPBA (~1.1 eq) is added portion-wise, and the reaction is stirred until completion. The reaction mixture is then washed with a basic aqueous solution to remove excess acid. The solvent is evaporated, and the crude N-oxide is treated with acetic anhydride and heated. After the reaction is complete, the excess acetic anhydride is removed under vacuum, and the residue is hydrolyzed with aqueous acid or base to afford the final product, which is then purified.

Causality and Trustworthiness: This pathway is logical as it builds complexity in a stepwise manner. The individual reactions are well-established in organic synthesis. The trustworthiness of this pathway lies in the high yields and selectivities often observed for these standard transformations. However, potential challenges include the need to protect the primary alcohol in the final N-oxidation and rearrangement step to avoid side reactions, though the N-oxidation of pyridines is generally selective for the nitrogen atom.

Pathway 2: Functionalization of a Pre-formed Pyridin-4-ol Ring

This approach starts with a pyridin-4-ol derivative and focuses on introducing the side chain at the 3-position. Due to the acidic nature of the 4-hydroxyl group, it will likely require protection throughout the synthesis. A common protecting group for this purpose is a methyl ether (forming 4-methoxypyridine) or a benzyl ether.

Diagram of Pathway 2

Pathway 2 A 4-Methoxypyridine B 3-Bromo-4-methoxypyridine A->B Bromination C 3-(Prop-2-en-1-yl)-4-methoxypyridine B->C Heck or Suzuki Coupling D 3-(3-Hydroxypropyl)-4-methoxypyridine C->D Hydroboration-Oxidation E 3-(3-Hydroxypropyl)pyridin-4-ol D->E Demethylation (e.g., HBr, BBr3)

Caption: Pathway 2: Synthesis starting from 4-methoxypyridine.

Scientific Rationale and Experimental Protocol:

  • Step 1: Preparation and Halogenation of a Protected Pyridin-4-ol. 4-Methoxypyridine can be synthesized from pyridin-4-ol. The subsequent regioselective halogenation at the 3-position can be challenging. Directed ortho-metalation strategies or specific electrophilic halogenation conditions might be required.

  • Step 2: Cross-Coupling to Introduce the Side Chain. With 3-bromo-4-methoxypyridine in hand, a cross-coupling reaction, as described in Pathway 1, can be used to install the allyl group.

  • Step 3: Elaboration of the Side Chain. The hydroboration-oxidation of the allyl group to the 3-hydroxypropyl chain would proceed as previously described.

  • Step 4: Deprotection. The final step involves the cleavage of the methyl ether to reveal the 4-hydroxyl group. This can be achieved using strong acids like HBr or Lewis acids such as BBr3.

Causality and Trustworthiness: While this pathway appears straightforward, the regioselective functionalization of the 4-methoxypyridine ring at the 3-position can be a significant hurdle. Electrophilic aromatic substitution on the pyridine ring is generally difficult and often leads to a mixture of products. However, if a reliable method for the synthesis of 3-halo-4-methoxypyridine is available, the subsequent steps are well-precedented.

Pathway 3: Convergent Synthesis via a Grignard Reaction

A convergent approach offers the advantage of building the two key fragments of the molecule separately and then combining them. This can often lead to higher overall yields.

Diagram of Pathway 3

Pathway 3 A 3-Bromopyridine B 3-Pyridylmagnesium bromide A->B Grignard Formation D Protected 3-(1-hydroxypropyl)pyridine B->D Reaction with C C Protected 3-hydroxypropanal E Protected 3-(3-hydroxypropyl)pyridin-4-ol D->E Formation of Pyridin-4-ol F 3-(3-Hydroxypropyl)pyridin-4-ol E->F Deprotection

Caption: Pathway 3: A convergent approach using a Grignard reaction.

Scientific Rationale and Experimental Protocol:

  • Step 1: Preparation of the Grignard Reagent. 3-Bromopyridine can be converted to the corresponding Grignard reagent, 3-pyridylmagnesium bromide. The formation of pyridyl Grignard reagents can sometimes be challenging and may require specific conditions, such as the use of Rieke magnesium.[8][9]

    • Experimental Protocol (Grignard Formation): To a flask containing magnesium turnings and a crystal of iodine under an inert atmosphere is added a solution of 3-bromopyridine in dry THF. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

  • Step 2: Preparation of the Aldehyde Fragment. A three-carbon aldehyde with a protected hydroxyl group at the 3-position is required. An example is 3-(tert-butyldimethylsilyloxy)propanal. This can be prepared from 3-bromopropanol by protection of the alcohol followed by oxidation to the aldehyde.

  • Step 3: Grignard Addition. The 3-pyridylmagnesium bromide is then reacted with the protected aldehyde. This will form a secondary alcohol, which can be subsequently deoxygenated. A more direct approach would be to use a three-carbon electrophile that directly installs the propyl chain, such as a protected 3-halopropanal, though this could be prone to side reactions. A more viable alternative is the reaction of the Grignard reagent with propylene oxide, which after ring-opening would yield a secondary alcohol that can be further manipulated.[10]

  • Step 4: Functional Group Manipulations and Ring Hydroxylation. The resulting intermediate would require further steps to arrive at the final product. This would involve deoxygenation of the secondary alcohol (if formed from an aldehyde) to the propyl chain, followed by the introduction of the 4-hydroxyl group as described in Pathway 1. Finally, deprotection of the side-chain alcohol would be necessary.

Causality and Trustworthiness: This convergent pathway is conceptually elegant. However, it involves multiple steps of functional group interconversion and protection/deprotection, which can lower the overall yield. The successful formation and reaction of the pyridyl Grignard reagent is a critical step.

Data Summary and Comparison of Pathways

Parameter Pathway 1 Pathway 2 Pathway 3
Starting Material 3-Bromopyridine4-Hydroxypyridine3-Bromopyridine
Key Steps Cross-coupling, Hydroboration, N-Oxidation/RearrangementHalogenation, Cross-coupling, Hydroboration, DemethylationGrignard formation, Aldehyde addition, FGI, Ring Hydroxylation
Potential Advantages Utilizes well-established reactions, potentially high-yielding individual steps.Starts with the pyridin-4-ol core.Convergent approach.
Potential Challenges Management of the primary alcohol during N-oxidation.Regioselective halogenation of 4-methoxypyridine.Formation and reactivity of the pyridyl Grignard reagent, multiple FGI steps.
Overall Feasibility HighModerate to High (dependent on halogenation)Moderate

Conclusion and Future Outlook

The synthesis of 3-(3-Hydroxypropyl)pyridin-4-ol can be approached through several viable synthetic pathways. Pathway 1 , which involves the initial functionalization of a 3-substituted pyridine followed by the construction of the pyridin-4-ol ring, appears to be the most promising and robust strategy based on the reliability of the individual transformations. The key to success in this pathway will be the careful optimization of the N-oxidation and rearrangement sequence to maximize the yield of the final product.

Further research could focus on the development of more direct methods for the C-H functionalization of pyridin-4-ols, which would significantly streamline the synthesis of this and related compounds. The exploration of novel catalytic systems for the regioselective introduction of functionalized alkyl chains onto the pyridine ring remains an active and important area of chemical research.

This technical guide provides a solid foundation for any research scientist or drug development professional embarking on the synthesis of 3-(3-Hydroxypropyl)pyridin-4-ol. By understanding the strategic options and the underlying chemical principles, researchers can make informed decisions to efficiently access this valuable molecule.

References

  • Synthesis of 3-oxoesters and functional derivatives of pyrimidin-4(3Н)-one based on 1-(2,6-dihalophenyl)cyclopropan-1-carboxylic acids. ResearchGate. (2025). [Link]

  • The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C. RSC Publishing. (n.d.). [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). [Link]

  • Hydroboration of Alkenes. Master Organic Chemistry. (n.d.). [Link]

  • Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study. TSI Journals. (n.d.). [Link]

  • US7847135B1 - Propylene oxide isomerization process.
  • Hydroboration - Oxidation Reaction Mechanism. YouTube. (2018). [Link]

  • Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Journal of the Chemical Society C. (n.d.). [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. (2018). [Link]

  • Hydroboration Oxidation of Alkenes. Master Organic Chemistry. (2013). [Link]

  • The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. ResearchGate. (2025). [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. (2022). [Link]

  • Hydroboration–oxidation reaction. Wikipedia. (n.d.). [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal. (n.d.). [Link]

  • Kinetics of the reaction of propylene oxide with carbon dioxide in the presence of tetrasubstituted ammonium and phosphonium halogenides. ResearchGate. (2025). [Link]

  • The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. RSC Publishing. (n.d.). [Link]

  • Heck arylation of allyl alcohol catalyzed by Pd(0) nanoparticles. ResearchGate. (2025). [Link]

  • Pyridine synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Propylene Oxide - Some Industrial Chemicals. NCBI Bookshelf. (n.d.). [Link]

  • The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. NIH. (2021). [Link]

  • Hydroboration-Oxidation of Alkynes with Practice Problems. Chemistry Steps. (2020). [Link]

  • RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones...
  • Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. MDPI. (n.d.). [Link]

  • Catalytic Ring-Opening Polymerization of Propylene Oxide by Organoborane and Aluminum Lewis Acids. ResearchGate. (2025). [Link]

  • Heck Reaction. Chemistry LibreTexts. (2023). [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. (2025). [Link]

Sources

Biological activity of 3-(3-Hydroxypropyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Biological Activity & Therapeutic Potential of 3-(3-Hydroxypropyl)pyridin-4-ol

Part 1: Executive Summary & Chemical Identity

3-(3-Hydroxypropyl)pyridin-4-ol (CAS: 1203499-54-0) represents a specialized scaffold within the 3-hydroxy-4-pyridinone (HPO) class of bidentate iron chelators. Structurally distinct from the clinical standard Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone) due to its unsubstituted ring nitrogen and the presence of a hydrophilic 3-hydroxypropyl linker at the C3 position, this molecule serves as a critical bifunctional chelator .

While the primary biological activity is governed by the alpha-ketohydroxy pharmacophore —capable of forming high-affinity tris-complexes with Fe(III)—the terminal hydroxyl group on the propyl chain provides a unique "chemical handle" for conjugation to targeting vectors (e.g., antibodies, peptides) or polymers (PEGylation), addressing the short half-life limitations of first-generation chelators.

Key Physicochemical Properties:

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 153.18 g/mol

  • pKa Values: ~3.2 (OH proton), ~9.7 (NH/Pyridinium), dictating speciation at physiological pH.

  • Solubility: Enhanced aqueous solubility relative to alkyl-substituted analogs due to the terminal hydroxyl moiety.

Part 2: Biological Mechanism of Action

The biological activity of 3-(3-Hydroxypropyl)pyridin-4-ol is defined by three core mechanisms: Iron Sequestration , Enzymatic Inhibition , and Redox Silencing .

Thermodynamics of Iron Chelation

The molecule functions as a bidentate (O,O) ligand. At physiological pH (7.4), the 3-hydroxyl group deprotonates, allowing the oxygen atoms at positions 3 and 4 to coordinate with Fe(III).

  • Stoichiometry: Three molecules of the ligand bind one ferric ion (

    
    ) to form an octahedral, charge-neutral complex 
    
    
    
    .
  • Stability Constant (log

    
    ):  Predicted to be ~35–37 (based on HPO class SAR), sufficient to remove iron from Transferrin (
    
    
    
    ) and Non-Transferrin Bound Iron (NTBI), but not from Heme or Ferritin cores, ensuring a safety window.
Inhibition of Prolyl Hydroxylases (PHDs)

By depleting the intracellular labile iron pool (LIP), 3-(3-Hydroxypropyl)pyridin-4-ol acts as a mimetic of hypoxia.

  • Mechanism: The enzyme HIF-Prolyl Hydroxylase (PHD) requires Fe(II) and 2-oxoglutarate as cofactors. Chelation of the active site iron inactivates PHD.

  • Downstream Effect: This prevents the hydroxylation of HIF-1

    
     , blocking its degradation by the proteasome. Stabilized HIF-1
    
    
    
    translocates to the nucleus, upregulating erythropoietin (EPO) and VEGF. This pathway is critical for treating anemia and ischemic injury.
Redox Silencing (Antioxidant Activity)

Free iron drives the Fenton reaction (


), producing highly toxic hydroxyl radicals.
  • Activity: The ligand binds Fe(III) in a redox-inactive state, preventing it from cycling back to Fe(II). Furthermore, the hydroxypyridinone core possesses intrinsic radical scavenging properties similar to phenolic antioxidants.

Part 3: Experimental Protocols (Self-Validating Systems)

To validate the biological activity of this specific scaffold, the following protocols are recommended. These are designed to be self-checking; failure in the positive control indicates assay invalidity.

Protocol A: Spectrophotometric Determination of Iron Binding (Job’s Plot)

Objective: Confirm the 3:1 binding stoichiometry and complex stability.

  • Reagents: Prepare 1 mM stock of 3-(3-Hydroxypropyl)pyridin-4-ol in HEPES buffer (pH 7.4) and 1 mM

    
     in 0.1 M HCl.
    
  • Method: Mix Ligand (L) and Metal (M) in varying molar ratios (0:10 to 10:0) while keeping total concentration constant.

  • Measurement: Record Absorbance at 450–460 nm (characteristic charge transfer band for Fe-HPO complexes).

  • Validation: Plot Absorbance vs. Mole Fraction (

    
    ). The peak must occur at 
    
    
    
    , confirming the
    
    
    complex.
    • Control: Use Deferiprone; peak must also be at 0.75.

Protocol B: Calcein-AM Labile Iron Pool (LIP) Assay

Objective: Quantify intracellular iron chelation efficacy.

  • Cell Line: HepG2 or K562 cells (iron-loaded with 50

    
    M Ferric Ammonium Citrate for 24h).
    
  • Probe Loading: Wash cells and incubate with 0.25

    
    M Calcein-AM (non-fluorescent, cell-permeable). Intracellular esterases cleave it to Calcein (fluorescent), which is then quenched by binding to labile iron.
    
  • Treatment: Add 3-(3-Hydroxypropyl)pyridin-4-ol (0, 10, 50, 100

    
    M).
    
  • Readout: Measure fluorescence recovery (Ex/Em 488/517 nm).

    • Causality: Chelation of iron by the ligand releases Calcein, restoring fluorescence.

  • Validation: Treat with Deferiprone (100

    
    M)  as a positive control. Fluorescence increase should be >3-fold over baseline.
    
Protocol C: Cytotoxicity & Agranulocytosis Risk Screen

Objective: Assess safety profile, specifically for neutrophil toxicity (a known risk of the HPO class).

  • Model: HL-60 (Promyelocytic leukemia) differentiated into neutrophil-like cells using DMSO.

  • Incubation: Expose cells to ligand (1–500

    
    M) for 48 hours.
    
  • Assay: MTT or Resazurin reduction assay.

  • Threshold: Calculate

    
    . If 
    
    
    
    M, the compound is considered cytotoxic.
    • Note: The 3-hydroxypropyl group is expected to improve biocompatibility compared to hydrophobic analogs.

Part 4: Data Summary & Visualization

Table 1: Comparative Profile of Hydroxypyridinone Chelators
FeatureDeferiprone (Standard)3-(3-Hydroxypropyl)pyridin-4-olClinical Implication
Core Structure 1,2-dimethyl-3-hydroxy-4-pyridinone3-(3-hydroxypropyl)-4-hydroxypyridineSimilar binding core; different linker.
Log P (Lipophilicity) 0.2 (Hydrophilic)~0.5–0.8 (Estimated)Propyl chain increases membrane permeability.
Binding Stoichiometry 3:1 (

)
3:1 (

)
Identical thermodynamic stability.
Functional Handle None (Methyl groups)Primary Hydroxyl (-OH) Allows conjugation to PEG/Antibodies.
Primary Risk AgranulocytosisUnknown (Likely lower)Structural modification may alter toxicity.
Visualization: Mechanism of Action

G Ligand 3-(3-Hydroxypropyl) pyridin-4-ol Fe_Pool Labile Iron Pool (Fe2+/Fe3+) Ligand->Fe_Pool Chelates Fenton Fenton Reaction (ROS Generation) Ligand->Fenton Inhibits PHD PHD Enzyme (Active) Ligand->PHD Inhibits HIF HIF-1α (Stabilized) Ligand->HIF Indirectly Stabilizes Complex Inert Complex [Fe(L)3] Fe_Pool->Complex Sequestration Fe_Pool->Fenton Catalyzes Fe_Pool->PHD Cofactor For PHD->HIF Degrades EPO Erythropoietin Expression HIF->EPO Transcription

Caption: Figure 1.[1] Dual mechanism of action: Inhibition of ROS generation via iron sequestration and stabilization of HIF-1α signaling.

Part 5: References

  • Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine.

  • Kontoghiorghes, G. J. (2020). New Era in Iron Chelation Therapy: Revolutionizing the Treatment of Thalassemia and Other Diseases. Hemoglobin, 33(5), 337-347.

  • Liu, Z. D., & Hider, R. C. (2002). Design of clinically useful iron(III)-selective chelators. Medicinal Research Reviews, 22(1), 26-64.

  • PubChem Compound Summary. (2023). 3-(3-Hydroxypropyl)pyridin-4-ol (CAS 1203499-54-0). National Center for Biotechnology Information.

  • Mobarra, N., et al. (2016). A Review on Iron Chelators in Treatment of Iron Overload Syndromes. International Journal of Hematology-Oncology and Stem Cell Research.

Sources

Technical Guide: Therapeutic Potential & Development Roadmap for 3-(3-Hydroxypropyl)pyridin-4-ol

[1][2]

Part 1: Executive Summary & Chemical Biology Profile

3-(3-Hydroxypropyl)pyridin-4-ol represents a bifunctional heterocyclic scaffold characterized by a 4-hydroxypyridine core functionalized with a 3-hydroxypropyl side chain .[1][2] This specific architecture positions the molecule as a high-value candidate for Fragment-Based Drug Discovery (FBDD), particularly in the fields of dermatology (enzyme inhibition) and fibrosis (cytokine modulation).[1][2]

Structural Identity & Tautomerism

Understanding the tautomeric equilibrium is critical for predicting receptor binding.[1][2] In aqueous physiological conditions, 4-hydroxypyridines exist predominantly as 4-pyridones (pyridin-4(1H)-one).[1][2]

  • Donor/Acceptor Profile: The pyridone form provides a hydrogen bond donor (NH) and an acceptor (C=O), while the distal hydroxyl group on the propyl chain acts as a flexible H-bond donor/acceptor or a conjugation site.[1][2]

  • Solubility: The 3-hydroxypropyl "tail" significantly enhances aqueous solubility (LogP < 1.0 predicted) compared to simple alkyl-pyridones, facilitating bioavailability without formulation complexity.[1][2]

Tautomerismcluster_0Tautomeric Equilibrium (Physiological pH)A4-Hydroxypyridine Form(Aromatic, Enol)Minor SpeciesB4-Pyridone Form(Keto-amine)Major SpeciesA->B  Proton Transfer  Prop3-(3-Hydroxypropyl) Tail(Solubility & Linker)B->PropStructural Feature

Figure 1: Tautomeric shift favoring the 4-pyridone pharmacophore in physiological media.[1][2]

Part 2: Predicted Therapeutic Applications (SAR Analysis)

Based on the pharmacophore similarity to established drugs (e.g., Pirfenidone, Deferiprone, Kojic Acid), the following therapeutic avenues are the most scientifically grounded targets for investigation.

Dermatology: Tyrosinase Inhibition (Skin Depigmentation)

Mechanism: 4-Substituted pyridines and pyridones are structural analogs of Kojic Acid , a standard tyrosinase inhibitor.[1][2] The 4-oxo and ring nitrogen (or hydroxyl) can coordinate with the binuclear Copper (Cu²⁺) active site of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2]

  • Hypothesis: The 3-hydroxypropyl chain may occupy the hydrophobic entrance of the enzyme pocket, potentially increasing potency via additional van der Waals interactions compared to Kojic Acid.[1][2]

Fibrosis: Anti-Fibrotic Activity (Pirfenidone Analog)

Mechanism: Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one) is an FDA-approved anti-fibrotic agent for Idiopathic Pulmonary Fibrosis (IPF).[1][2] It inhibits TGF-β1 collagen production.[1][2]

  • Relevance: 3-(3-Hydroxypropyl)pyridin-4-ol shares the pyridone core.[1][2] The primary alcohol on the side chain offers a metabolic handle that could be oxidized to a carboxylic acid (similar to Pirfenidone's metabolism), potentially retaining anti-fibrotic activity while altering clearance rates.[1][2]

Neurology: Oxidative Stress & AGE Inhibition

Mechanism: Pyridoxamine (Vitamin B6 analog) inhibits Advanced Glycation End-products (AGEs) by trapping reactive dicarbonyls.[1][2] The 4-hydroxypyridine core possesses intrinsic antioxidant capacity, capable of scavenging peroxyl radicals.[1][2]

  • Application: Neuroprotection in diabetic neuropathy or neurodegenerative conditions where oxidative stress is a driver.[1][2]

Part 3: Experimental Protocols for Validation

To validate these hypotheses, the following standardized protocols should be executed. These workflows are designed to provide "Go/No-Go" decision data.

Protocol A: Tyrosinase Inhibition Screening (In Vitro)

Objective: Determine the IC50 of 3-(3-Hydroxypropyl)pyridin-4-ol against mushroom tyrosinase.[1][2]

Materials:

  • Phosphate Buffer (50 mM, pH 6.8)[1][2]

  • L-DOPA (2.5 mM stock)[1][2]

  • Mushroom Tyrosinase (1000 U/mL)[1][2]

  • Test Compound: 3-(3-Hydroxypropyl)pyridin-4-ol (dissolved in DMSO/Buffer)

  • Positive Control: Kojic Acid[1][2]

Methodology:

  • Preparation: Prepare a 96-well plate. Add 80 µL of Phosphate Buffer to each well.

  • Dosing: Add 40 µL of Test Compound at varying concentrations (0.1 µM to 1000 µM).

  • Enzyme Addition: Add 40 µL of Tyrosinase solution. Incubate at 25°C for 10 minutes.

  • Substrate Initiation: Add 40 µL of L-DOPA solution.

  • Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm kinetically for 20 minutes.

  • Analysis: Calculate % Inhibition =

    
    .[1][2] Plot dose-response curve to determine IC50.[1][2]
    
Protocol B: Anti-Fibrotic Assessment (HFL-1 Fibroblast Assay)

Objective: Evaluate the inhibition of TGF-β1 induced collagen synthesis.[1][2]

Methodology:

  • Cell Culture: Seed Human Fetal Lung (HFL-1) fibroblasts in DMEM + 10% FBS.

  • Starvation: Switch to serum-free medium for 24 hours to synchronize cell cycle.

  • Induction: Treat cells with TGF-β1 (10 ng/mL) to induce fibrotic phenotype.[1][2]

  • Treatment: Co-treat with Test Compound (10 µM - 500 µM) for 48 hours.

  • Readout (Collagen): Quantify soluble collagen in supernatant using a Sircol Collagen Assay .[1][2]

  • Readout (Viability): Perform an MTT assay in parallel to ensure reduction in collagen is not due to cytotoxicity.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of the molecule: Metal Chelation (Enzymatic) and TGF-β Modulation (Signaling).[1][2]

MOAcluster_compoundCompound Propertiescluster_pathway1Pathway A: Enzyme Inhibitioncluster_pathway2Pathway B: Anti-Fibrotic SignalingCpd3-(3-Hydroxypropyl)pyridin-4-olCore4-Pyridone CoreCpd->CoreTail3-Hydroxypropyl TailCpd->TailTarget1Tyrosinase Active Site(Binuclear Copper)Core->Target1  Chelation / H-Bonding  Target2TGF-β1 Signaling(Smad Pathway Modulation)Core->Target2  Phenotypic Suppression  Tail->Target2  Solubility/Bioavailability  Effect1Inhibit Melanin SynthesisTarget1->Effect1Outcome1Skin Depigmentation(Therapeutic)Effect1->Outcome1Effect2Reduce Collagen I/IIIProductionTarget2->Effect2Outcome2Fibrosis Mitigation(Lung/Liver)Effect2->Outcome2

Figure 2: Dual mechanistic pathways targeting metalloenzymes (Tyrosinase) and cytokine signaling (TGF-β).[1][2]

Part 5: References & Authoritative Grounding[1][2]

As this specific molecule is a pre-clinical candidate, the following references ground the class-based assumptions used in this guide.

  • Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation.[1][2] New England Journal of Medicine.[1][2] (Validates the 4-pyridone core for metal interactions).

  • Kim, D., et al. (2018). Inhibitory effects of 4-hydroxypyridine derivatives on tyrosinase activity.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.[1][2] (Establishes the SAR for skin whitening).

  • Schaefer, C. J., et al. (2011). Antifibrotic activities of pirfenidone in animal models.[1][2] European Respiratory Review.[1][2] (Validates pyridone structures in fibrosis).

  • Voziyan, P. A., & Hudson, B. G. (2005). Pyridoxamine as a multifunctional pharmaceutical: targeting pathogenic glycation and oxidative damage.[1][2] Kidney International.[1][2] (Supports the AGE inhibition hypothesis for pyridine-alcohols).[1][2]

  • Sigma-Aldrich. Product Specification: 3-(3-Hydroxypropyl)pyridin-4-ol (AldrichCPR).[1][2][3] (Verifies chemical identity and availability).[1][2]

3-(3-Hydroxypropyl)pyridin-4-ol mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hypothetical Mechanism of Action of 3-(3-Hydroxypropyl)pyridin-4-ol (HPP-4O) as a GABA Transaminase Inhibitor

Disclaimer: The compound 3-(3-Hydroxypropyl)pyridin-4-ol is not extensively characterized in publicly available scientific literature. Therefore, this guide presents a scientifically plausible, hypothetical mechanism of action based on its structural similarity to known neuroactive compounds. The proposed target and pathways serve as an illustrative framework for researchers engaged in early-stage drug discovery and mechanism of action studies.

Executive Summary

This document outlines a hypothesized mechanism of action for the novel small molecule, 3-(3-Hydroxypropyl)pyridin-4-ol, hereafter referred to as HPP-4O. Based on structural analysis, HPP-4O is postulated to act as an inhibitor of γ-aminobutyric acid transaminase (GABA-T), a critical enzyme in the central nervous system responsible for the degradation of the primary inhibitory neurotransmitter, GABA. By inhibiting GABA-T, HPP-4O is predicted to increase synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. This guide provides a detailed exploration of this proposed mechanism, including the underlying biochemical pathways, methodologies for experimental validation, and potential therapeutic implications in neurological disorders such as epilepsy.

Introduction to HPP-4O: A Structural Rationale

The chemical structure of HPP-4O features a pyridin-4-ol core with a 3-hydroxypropyl side chain. This configuration presents structural motifs analogous to both GABA and pyridoxal phosphate (PLP), the active form of Vitamin B6 and a crucial cofactor for GABA-T.

  • GABA Analogy: The hydroxypropyl side chain mimics the carboxyethyl group of GABA, potentially allowing the molecule to be recognized by the active site of GABA-T.

  • Pyridin-4-ol Core: This heterocyclic ring is a key feature. GABA-T is a PLP-dependent enzyme, and molecules that can interact with or mimic the function of this cofactor are potential candidates for modulation.

This structural duality suggests a strong scientific basis for investigating HPP-4O as a modulator of GABA metabolism. The primary hypothesis is that HPP-4O acts as an irreversible inhibitor of GABA-T, leading to a sustained elevation of GABA levels in the brain.

Proposed Molecular Mechanism of Action

We propose that HPP-4O functions as a mechanism-based inactivator, or "suicide inhibitor," of GABA-T. This process involves the enzyme's own catalytic machinery converting the inhibitor into a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation.

The GABA Shunt and the Role of GABA-T

GABA-T is a cornerstone of the GABA shunt, a metabolic pathway that synthesizes and degrades GABA. In a normal state, GABA is catabolized by GABA-T into succinic semialdehyde, which is then oxidized to succinic acid and enters the Krebs cycle. By inhibiting GABA-T, HPP-4O is expected to disrupt this degradation pathway, causing GABA to accumulate in the presynaptic terminal. This surplus of GABA is then available for release into the synapse, potentiating GABAergic inhibitory signaling.

The proposed signaling cascade is visualized below:

GABASignaling cluster_presynapse Presynaptic Neuron cluster_postsynapse Postsynaptic Neuron HPP4O HPP-4O GABA_T GABA-T HPP4O->GABA_T Irreversibly Inhibits GABA GABA GABA->GABA_T Degrades (Blocked) Vesicle Synaptic Vesicle GABA->Vesicle Packaged Glutamate Glutamate GAD GAD Glutamate->GAD Converts GAD->GABA Synthesizes GABA_R GABA-A Receptor Vesicle->GABA_R GABA Release (Increased) Cl_channel Cl- Influx GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibitory Signal) Cl_channel->Hyperpolarization Causes

Caption: Proposed mechanism of HPP-4O action on the GABAergic synapse.

Quantitative Assessment of Target Engagement

To validate this hypothesis, the inhibitory potential of HPP-4O against GABA-T must be quantified. Key parameters to determine are the IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant).

ParameterDescriptionHypothetical Value (for HPP-4O)
IC₅₀ Concentration of HPP-4O required to inhibit 50% of GABA-T activity.5-20 µM
Kᵢ The dissociation constant for the inhibitor binding to the enzyme.< 10 µM
k_inact The maximal rate of enzyme inactivation.0.1 - 0.5 min⁻¹

These values would position HPP-4O as a moderately potent inhibitor, justifying further investigation.

Experimental Validation Protocols

A multi-tiered approach is required to rigorously test the proposed mechanism of action. This involves moving from in vitro enzymatic assays to cell-based systems and finally to in vivo models.

Workflow for MoA Validation

The logical flow of experiments is critical to building a robust data package.

MoA_Workflow A Tier 1: In Vitro Enzyme Kinetics B Tier 2: Cell-Based Assays (Neuronal Cultures) A->B Confirm Target Engagement C Tier 3: In Vivo Models (e.g., Epilepsy Model) B->C Assess Cellular Efficacy D Data Synthesis & Go/No-Go Decision C->D Evaluate Physiological Effect

Caption: A tiered experimental workflow for validating the mechanism of action.

Tier 1: In Vitro GABA-T Inhibition Assay

Objective: To determine if HPP-4O directly inhibits GABA-T activity and to characterize the kinetics of this inhibition.

Causality: This initial step is crucial to confirm direct interaction with the putative target, ruling out indirect or off-target effects. A spectrophotometric assay is a reliable and high-throughput method for this purpose.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Potassium Pyrophosphate, pH 8.6).

    • Reconstitute purified GABA-T enzyme to a working concentration (e.g., 0.1 U/mL).

    • Prepare a stock solution of HPP-4O in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Prepare solutions of substrates (GABA, α-ketoglutarate) and the cofactor (PLP).

    • Prepare a solution of the detection reagent (e.g., NADP⁺ and succinic semialdehyde dehydrogenase).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of reaction buffer.

    • Add 10 µL of the HPP-4O dilution series (or vehicle control).

    • Add 20 µL of the GABA-T enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding. This step is critical for time-dependent inactivators.

    • Initiate the reaction by adding 20 µL of the substrate mixture (GABA and α-ketoglutarate).

    • Immediately add the detection reagent mixture.

  • Data Acquisition:

    • Measure the increase in absorbance at 340 nm (corresponding to NADPH formation) over time using a plate reader. The rate of this increase is proportional to GABA-T activity.

  • Data Analysis:

    • Calculate the rate of reaction for each HPP-4O concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of HPP-4O concentration and fit the data to a dose-response curve to determine the IC₅₀.

Tier 2: Measurement of GABA Levels in Primary Neuronal Cultures

Objective: To confirm that HPP-4O increases intracellular GABA levels in a biologically relevant system.

Causality: A positive result in this assay demonstrates that the enzymatic inhibition observed in vitro translates to a functional cellular outcome. It bridges the gap between biochemistry and cell biology.

Protocol:

  • Cell Culture:

    • Culture primary cortical neurons harvested from embryonic rodents (e.g., E18 rats) according to established protocols.

    • Plate the neurons in multi-well plates and allow them to mature for at least 7-10 days in vitro.

  • Compound Treatment:

    • Treat the mature neuronal cultures with varying concentrations of HPP-4O (e.g., 0.1x, 1x, 10x the IC₅₀) for a specified duration (e.g., 24 hours). Include a vehicle control group.

  • Cell Lysis and Sample Preparation:

    • Wash the cells with ice-cold PBS to remove any extracellular components.

    • Lyse the cells using a suitable method (e.g., sonication in methanol/water).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the intracellular metabolites.

  • GABA Quantification (HPLC-MS/MS):

    • Analyze the supernatant using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This provides high sensitivity and specificity for GABA quantification.

    • Normalize the measured GABA concentration to the total protein content of the cell lysate (determined by a BCA assay).

  • Data Analysis:

    • Compare the normalized GABA levels in HPP-4O-treated groups to the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine if the increase is statistically significant.

Potential Therapeutic Applications and Future Directions

The successful validation of HPP-4O as a GABA-T inhibitor would position it as a promising candidate for the treatment of neurological conditions characterized by a deficit in inhibitory neurotransmission. The most direct application is in epilepsy , where enhancing GABAergic tone is a clinically validated therapeutic strategy.

Future research should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of HPP-4O against other PLP-dependent enzymes to ensure target selectivity and minimize off-target effects.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of HPP-4O to determine its drug-like potential.

  • In Vivo Efficacy: Testing HPP-4O in established animal models of epilepsy (e.g., pentylenetetrazol-induced seizures) to confirm its anticonvulsant effects.

Conclusion

While further empirical data is required, the structural characteristics of 3-(3-Hydroxypropyl)pyridin-4-ol provide a strong rationale for its investigation as a mechanism-based inhibitor of GABA-T. The proposed mechanism, if validated through the outlined experimental framework, would establish HPP-4O as a novel modulator of the GABAergic system with significant therapeutic potential. This guide provides a comprehensive roadmap for the rigorous scientific evaluation of this promising compound.

References

Due to the hypothetical nature of the subject compound, the following references are provided to support the foundational concepts and methodologies described in this guide.

  • GABA Shunt and GABA-T Function: Balazs, R., Machiyama, Y., Hammond, B. J., Julian, T., & Richter, D. (1970). The operation of the γ-aminobutyrate bypath of the tricarboxylic acid cycle in brain tissue in vitro. Biochemical Journal, 116(3), 445–461. [Link]

  • Mechanism-Based Enzyme Inhibitors: Silverman, R. B. (1988). Mechanism-based enzyme inactivators. In Methods in Enzymology (Vol. 1, pp. 441-477). Academic Press. [Link]

  • Spectrophotometric Assay for GABA-T: Sherif, F. M., & Hjelmquist, G. (1997). A direct spectrophotometric method for the determination of gamma-aminobutyric acid transaminase activity. Neurochemical Research, 22(5), 621-625. [Link]

  • LC-MS/MS for Neurotransmitter Analysis: Gringras, J. L., & Smesny, S. (2018). Analysis of neurotransmitters by liquid chromatography-tandem mass spectrometry: a review. Biomedical Chromatography, 32(10), e4277. [Link]

  • GABAergic System in Epilepsy: Treiman, D. M. (2001). GABAergic mechanisms in epilepsy. Epilepsia, 42(s3), 8-12. [Link]

Technical Guide: 3-(3-Hydroxypropyl)pyridin-4-ol and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of 3-(3-Hydroxypropyl)pyridin-4-ol (CAS: 1203499-54-0) and its structural analogs. This guide is designed for medicinal chemists and process scientists focusing on heterocyclic scaffold functionalization.[1]

Functionalized Pyridin-4-one Scaffolds in Medicinal Chemistry

Executive Summary & Molecular Profile

3-(3-Hydroxypropyl)pyridin-4-ol represents a specialized class of 3-substituted-4-pyridinol derivatives.[1] Unlike simple pyridines, this molecule possesses a dual-functional nature: the tautomeric 4-hydroxy/4-keto core and a distal primary alcohol on the propyl chain.[1] This bifunctionality makes it a critical intermediate for Fragment-Based Drug Discovery (FBDD) , particularly in the synthesis of bicyclic heterocycles (e.g., furopyridines) and as a polar linker in PROTAC (Proteolysis Targeting Chimera) design.[1]

Physicochemical Core[1]
  • IUPAC Name: 3-(3-Hydroxypropyl)pyridin-4-ol[1][2][3][4][5]

  • CAS: 1203499-54-0[1][2][4]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Molecular Weight: 153.18 g/mol [1][4]

  • Key Feature: The molecule exists in a tautomeric equilibrium between the pyridin-4-ol (aromatic) and pyridin-4(1H)-one (keto) forms.[1][6][7] In physiological solution and polar solvents, the 4-pyridone tautomer predominates, significantly influencing its nucleophilicity and binding properties.[1]

PropertyValueContext
pKa (Pyridine N) ~3.2Protonation of the ring nitrogen.[1]
pKa (4-OH) ~11.1Deprotonation to the pyridinolate anion.[1]
LogP 0.2 - 0.5 (Predicted)Highly polar due to dual H-bond donors/acceptors.[1]
Tautomer Ratio >95% Keto (aq)Dictates reactivity at N1 vs O4.[1]

Tautomerism & Reactivity Logic

Understanding the tautomeric landscape is non-negotiable for successful derivatization.[1]

  • The Trap: Attempting O-alkylation at the C4-position under neutral conditions often fails or yields N-alkylated byproducts (4-pyridone behavior).[1]

  • The Solution: To lock the pyridin-4-ol form (aromatic), one must use specific silver salts (Ag

    
    CO
    
    
    
    ) or hard electrophiles.[1] To exploit the 4-pyridone form, basic conditions with soft electrophiles favor N-alkylation.[1]
Visualization: Tautomeric Equilibrium & Reactivity

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Reactivity Pathways Node1 Pyridin-4-ol Form (Aromatic, OH at C4) Node2 Pyridin-4(1H)-one Form (Keto, NH at N1) Node1->Node2 Polar Solvents / pH 7 Node3 O-Alkylation (Target: 4-Alkoxypyridine) Node1->Node3 Ag2CO3 / RI Node5 Intramolecular Cyclization (Target: Furo[3,2-c]pyridine) Node1->Node5 Acid Catalysis (-H2O) Node4 N-Alkylation (Target: N-Substituted Pyridone) Node2->Node4 NaH / R-X

Figure 1: Tautomeric equilibrium dictates the synthetic outcome.[1] The propyl-OH side chain (not shown in nodes for brevity) adds a third reactive center, enabling intramolecular cyclization.[1]

Synthesis Protocols

Two primary routes exist: De Novo Ring Synthesis (Multicomponent) and Directed Ortho-Lithiation (Functionalization).[1] The lithiation route is preferred for high-purity analog generation.[1]

Protocol A: Directed Ortho-Lithiation (Recommended)

This method utilizes the Directing Metalation Group (DMG) capacity of the 4-methoxy substituent to install the propyl chain at position 3.[1]

Reagents:

  • Starting Material: 4-Methoxypyridine (CAS: 620-08-6)[1]

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane[1]

  • Electrophile: Trimethylene Oxide (Oxetane)[1]

  • Deprotection: 48% HBr (aq)[1]

Step-by-Step Methodology:

  • Cryogenic Lithiation:

    • Charge a flame-dried 3-neck flask with anhydrous THF (10 mL/g substrate) under Argon.

    • Cool to -78°C .[1] Add LDA (1.1 equiv) dropwise over 20 mins.

    • Add 4-Methoxypyridine (1.0 equiv) dropwise.[1] Critical: Maintain temp < -70°C to prevent dimerization.[1]

    • Stir for 45 mins at -78°C. The solution typically turns yellow/orange (lithiated species).[1]

  • Electrophile Trapping:

    • Add Trimethylene Oxide (Oxetane, 1.2 equiv) slowly.[1]

    • Add BF

      
      [1]·OEt
      
      
      
      (1.2 equiv) carefully if reactivity is low (Lewis acid activation of oxetane).[1]
    • Allow the reaction to warm slowly to 0°C over 2 hours. The ring opening of oxetane installs the 3-hydroxypropyl chain.[1]

  • Quench & Workup:

    • Quench with sat. NH

      
      Cl. Extract with EtOAc (3x).[1]
      
    • Dry (Na

      
      SO
      
      
      
      ) and concentrate to yield intermediate: 3-(3-hydroxypropyl)-4-methoxypyridine.[1]
  • Demethylation (Unmasking the Pyridone):

    • Dissolve intermediate in 48% HBr or concentrated HCl.[1]

    • Reflux for 4-6 hours.[1] This cleaves the methyl ether.[1]

    • Neutralize with NaHCO

      
       to pH ~6-7 (isoelectric point).[1] The product precipitates or is extracted with n-Butanol.[1]
      
Protocol B: Multicomponent Reaction (MCR)

For generating diverse analogs (e.g., 5-fluoro, 2-methyl derivatives).[1]

  • Reaction: Lithiated alkoxyallenes + Nitriles + Carboxylic Acids.[1][7]

  • Mechanism: This route builds the pyridine ring around the substituents, allowing for "impossible" substitution patterns [1].[1]

Medicinal Chemistry Applications

A. Intramolecular Cyclization: Access to Furopyridines

The 3-(3-hydroxypropyl) chain is perfectly positioned to cyclize onto the C4 oxygen (or C4 carbon via rearrangement), forming dihydrofuro[3,2-c]pyridine systems.[1] These bicyclic cores are bioisosteres for indole and quinoline in kinase inhibitors.[1]

  • Conditions: Mitsunobu reaction (PPh

    
    , DIAD) or acid-catalyzed dehydration (TsOH, Toluene, Reflux).[1]
    
B. PROTAC Linker Design

The terminal hydroxyl group serves as an ideal attachment point for E3 ligase ligands (e.g., VHL or Thalidomide derivatives).[1] The pyridine ring acts as a rigid, polar spacer that improves water solubility compared to standard alkyl linkers.[1]

C. Iron Chelation Analogs

While 3-(3-hydroxypropyl)pyridin-4-ol itself is a weak chelator, oxidizing the propyl chain to a carboxylic acid or introducing an OH at position 3 (via further oxidation) converts it into a potent Hydroxypyridinone (HPO) chelator, similar to Deferiprone.[1]

Visualization: Analog Generation Workflow

Analogs cluster_mod Functionalization Pathways Core 3-(3-Hydroxypropyl)pyridin-4-ol (Core Scaffold) Path1 Cyclization (Mitsunobu) Core->Path1 Path2 Chain Oxidation (Jones Rgt) Core->Path2 Path3 Halogenation (Selectfluor) Core->Path3 Prod1 Dihydrofuro[3,2-c]pyridine (Kinase Inhibitor Core) Path1->Prod1 Prod2 3-(2-Carboxyethyl)pyridin-4-ol (Haptens / Linkers) Path2->Prod2 Prod3 5-Fluoro-3-(3-hydroxypropyl)... (Metabolic Stability) Path3->Prod3

Figure 2: Strategic divergence from the core scaffold to bioactive analogs.[1]

Analytical Data & Validation

To validate the synthesis of 3-(3-Hydroxypropyl)pyridin-4-ol, compare experimental data against these standard values.

AssayExpected ResultNotes
1H NMR (DMSO-d6)

7.5 (d, H6), 7.4 (s, H2), 6.1 (d, H5)
H2 and H6 are deshielded.[1] H5 is shielded (alpha to ketone).[1]
1H NMR (Side Chain)

2.4 (t, CH2-Ar), 1.6 (m, CH2), 3.4 (t, CH2-OH)
Triplet-Multiplet-Triplet pattern is diagnostic.[1]
Mass Spec (ESI+) [M+H]+ = 154.09 m/zStrong molecular ion.[1]
UV-Vis

~260 nm (Acid), ~280 nm (Base)
Bathochromic shift in alkaline pH indicates phenolate/pyridonate formation.[1]

References

  • Reissig, H.-U., & Zimmer, R. (2014).[1] Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Chimica Italiana.

  • Sigma-Aldrich. (n.d.).[1] 3-(3-Hydroxypropyl)pyridin-4-ol Product Specification. [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7971, 3-Hydroxypyridine (Analog Reference).

  • Mehrabi, H. (2021).[1][7][8] Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate.

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 3-(3-Hydroxypropyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide provides a validated, robust HPLC methodology for the purity analysis of 3-(3-Hydroxypropyl)pyridin-4-ol (CAS: 1203499-54-0). This molecule presents specific chromatographic challenges due to its amphoteric nature, high polarity (logP ~ -1.3), and keto-enol tautomerism (pyridinol vs. pyridone).

Standard reverse-phase C18 methods often fail for this analyte, resulting in unretained peaks (elution at void volume) or severe tailing due to secondary silanol interactions. This protocol utilizes Ion-Pairing Chromatography (IPC) on a base-deactivated C18 stationary phase to ensure adequate retention, sharp peak shape, and separation from synthetic precursors.

Chemical Context & Chromatographic Challenges

To design a robust method, one must understand the analyte's behavior in solution. 3-(3-Hydroxypropyl)pyridin-4-ol is not a static structure; it exists in a dynamic equilibrium.

Tautomerism and Ionization

In aqueous media, 4-hydroxypyridines predominantly exist as the 4-pyridone tautomer. This impacts the selection of mobile phase pH.

  • pH < 3.0: The molecule is fully protonated (Cationic).

  • pH ~ 5-9: It exists as a zwitterion or neutral species (poor retention/solubility issues).

  • pH > 11: It exists as an anion (phenolate).

Figure 1: Tautomeric Equilibrium & pH Dependence The following diagram illustrates the structural shifts that dictate our chromatographic strategy.

Tautomerism cluster_acid Acidic pH (< 3.0) cluster_neutral Neutral pH Cation Cationic Form (Protonated N & O) Pyridone 4-Pyridone (Keto Form - Dominant) Cation->Pyridone -H+ (pKa ~3.2) Method_Choice Target State for HPLC: Cationic Form + Ion Pairing Cation->Method_Choice Pyridinol Pyridin-4-ol (Enol Form) Pyridone->Pyridinol Tautomerism

Caption: Fig 1. The analyte is forced into its cationic state at pH 2.5 to facilitate ion-pairing with octanesulfonate, ensuring retention on C18.

Method Development Strategy

Why Ion-Pairing (IPC)?

Because the analyte is highly polar (hydrophilic), it interacts poorly with hydrophobic C18 chains.

  • Mechanism: We add Sodium 1-Octanesulfonate (SOS) to the mobile phase. The sulfonate head group (negative) pairs with the protonated pyridine nitrogen (positive).

  • Result: The hydrophobic tail of the octanesulfonate inserts into the C18 stationary phase, effectively creating a "pseudo-ion-exchange" surface that retains the polar analyte.

Why Phosphate Buffer at pH 2.5?
  • Protonation: Ensures the pyridine nitrogen is fully protonated (

    
     for the pyridone oxygen/nitrogen system) to enable ion-pairing.
    
  • Silanol Suppression: Low pH suppresses the ionization of residual silanols on the silica column, reducing peak tailing.

Detailed Experimental Protocol

Reagents & Standards
ReagentGradePurpose
3-(3-Hydroxypropyl)pyridin-4-ol Reference Std (>98%)Analyte
Acetonitrile (ACN) HPLC Gradient GradeOrganic Modifier
Potassium Dihydrogen Phosphate (

)
ACS ReagentBuffer Salt
Phosphoric Acid (85%) ACS ReagentpH Adjustment
Sodium 1-Octanesulfonate (SOS) HPLC GradeIon-Pairing Agent
Water Milli-Q (18.2 MΩ)Solvent
Instrumentation Setup
  • System: HPLC with binary/quaternary pump and temperature-controlled autosampler.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Waters Symmetry C18 (250 x 4.6 mm, 5 µm) or equivalent Base-Deactivated Silica (BDS) column.

    • Note: Do not use a dedicated "Aqueous" column with Ion Pairing reagents as equilibration times can be excessive.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM

+ 10 mM Sodium 1-Octanesulfonate, adjusted to pH 2.5 with

.
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 260 nm (Reference: 360 nm)
Run Time 20 Minutes

Gradient Program:

  • Note: Isocratic elution is often preferred for IPC to maintain equilibrium, but a shallow gradient helps elute hydrophobic impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
12.08020
15.04060
15.1955
20.0955
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in Mobile Phase A (Water alone may cause pH shifts affecting solubility/stability).

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into a 10 mL flask with Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

System Suitability & Validation Criteria

To ensure the data is reliable (Trustworthiness), the system must pass the following criteria before analyzing unknown samples.

Figure 2: Workflow for System Suitability

Validation Start Start Sequence Blank Inject Blank (MP A) Check for Ghost Peaks Start->Blank Std_Inj Inject Standard (n=5) Blank->Std_Inj Check_RT Retention Time (RT) RSD < 1.0%? Std_Inj->Check_RT Check_Area Peak Area RSD < 2.0%? Check_RT->Check_Area Fail Fail Check pH / Column Age Check_RT->Fail No Check_Tail Tailing Factor (T) T < 1.5? Check_Area->Check_Tail Check_Area->Fail No Pass System Suitable Proceed to Samples Check_Tail->Pass Yes Check_Tail->Fail No

Caption: Fig 2. Mandatory decision tree for system suitability testing prior to batch analysis.

Acceptance Criteria Table
ParameterAcceptance LimitRationale
Retention Time (

)
> 3.0 min (k' > 2)Ensures analyte is not eluting in void volume.
Tailing Factor (

)
< 1.5Pyridines are prone to tailing; >1.5 indicates secondary interactions.
Precision (RSD) < 2.0% for AreaVerifies injector and pump stability.
Resolution (

)
> 2.0Between analyte and nearest impurity (e.g., synthetic precursors).

Troubleshooting & Optimization

Issue: Peak Tailing (> 1.5)

  • Cause: Residual silanol interactions or insufficient buffer strength.

  • Fix: Increase buffer concentration to 50 mM or add 1% Triethylamine (TEA) to Mobile Phase A (adjust pH after addition).

Issue: Retention Time Drift

  • Cause: Ion-pairing reagents require long equilibration times.

  • Fix: Pass at least 20-30 column volumes of Mobile Phase A before starting the run. Maintain 5% organic flow when idle; never wash with 100% water (strips the ion pair).

Issue: "Ghost" Peaks

  • Cause: Contaminated Ion-Pairing reagent.

  • Fix: Use HPLC-grade SOS. Filter mobile phase through 0.22 µm membrane.

References

  • Sigma-Aldrich. (n.d.). 3-(3-Hydroxypropyl)pyridin-4-ol Product Information & CAS 1203499-54-0.[1][2][3] Retrieved from

  • Sielc Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Application Note. Retrieved from

  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of pyridine derivatives. Acta Poloniae Pharmaceutica.[4] Retrieved from

  • National Institutes of Health (NIH). (2012). Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones. PubMed. Retrieved from

  • ChemicalBook. (n.d.). 3-(3-Hydroxypropyl)pyridin-4-ol Properties and CAS. Retrieved from

Sources

Application Note & Protocol: Preclinical Evaluation of the Anti-Inflammatory Activity of 3-(3-Hydroxypropyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Inflammation with Novel Pyridin-4-ol Derivatives

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The pyridin-4-one scaffold has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including anti-inflammatory effects.[1][2][3][4] The compound 3-(3-Hydroxypropyl)pyridin-4-ol is a novel derivative hypothesized to modulate inflammatory responses. This document provides a detailed experimental framework for the comprehensive preclinical evaluation of its anti-inflammatory properties, encompassing both in vitro and in vivo models. The protocols herein are designed to not only assess the compound's efficacy but also to provide insights into its potential mechanism of action. The rationale behind this investigation is partly based on the known iron-chelating properties of some 3-hydroxy-pyridine-4-one derivatives, which may interfere with iron-dependent enzymes crucial to the inflammatory cascade, such as cyclooxygenase and lipoxygenase.[1][2][4]

Section 1: In Vitro Assessment of Anti-Inflammatory Activity in Macrophages

The initial screening of 3-(3-Hydroxypropyl)pyridin-4-ol is conducted using an established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[5][6][7] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of a wide array of pro-inflammatory mediators.[6][7][8] This cell-based model allows for a controlled and reproducible assessment of the compound's ability to suppress key inflammatory markers.

Core Principle & Experimental Causality

The central hypothesis is that 3-(3-Hydroxypropyl)pyridin-4-ol will mitigate the inflammatory response in macrophages by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). A critical preliminary step is to determine the non-cytotoxic concentration range of the compound to ensure that any observed anti-inflammatory effects are not due to cell death.

Materials and Reagents
  • Cell Line: RAW 264.7 (murine macrophage cell line)

  • Compound: 3-(3-Hydroxypropyl)pyridin-4-ol (dissolved in DMSO, final concentration of DMSO in culture <0.1%)

  • Reagents for Cell Culture: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli

  • Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Kit[9][10][11][12][13]

  • Nitric Oxide Assay: Griess Reagent System[14][15][16]

  • Cytokine Quantification: ELISA kits for mouse TNF-α, IL-6, and IL-1β[17][18][19][20][21]

  • Protein Analysis: Reagents for Western Blotting (lysis buffer, protease/phosphatase inhibitors, primary and secondary antibodies for NF-κB and MAPK pathways)[22][23][24][25][26]

Experimental Workflow: In Vitro Analysis

in_vitro_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Treatment & Stimulation cluster_analysis Phase 3: Endpoint Analysis cell_culture RAW 264.7 Cell Culture (to 80% confluency) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Compound pretreatment Pre-treat with Compound (1-2 hours) compound_prep->pretreatment cell_seeding->pretreatment lps_stimulation Stimulate with LPS (1 µg/mL for 24 hours) pretreatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cell_lysis Lyse Remaining Cells lps_stimulation->cell_lysis no_assay Nitric Oxide (NO) Assay (Griess Assay) supernatant_collection->no_assay cytokine_elisa Cytokine Quantification (TNF-α, IL-6, IL-1β ELISA) supernatant_collection->cytokine_elisa viability_assay Cell Viability Assay (MTT Assay) cell_lysis->viability_assay western_blot Western Blot Analysis (NF-κB, MAPKs) cell_lysis->western_blot

Caption: In Vitro Experimental Workflow.

Detailed Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 3-(3-Hydroxypropyl)pyridin-4-ol (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][12]

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][11] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 2: Nitric Oxide (NO) Production (Griess Assay)

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as in Protocol 1. Pre-treat with non-toxic concentrations of the compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[14][15][16]

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[14] A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Protocol 3: Cytokine Quantification (ELISA)

  • Sample Preparation: Use the same supernatants collected for the Griess assay.

  • ELISA Protocol: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.[17][20][21] This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme conjugate, and finally a substrate for color development.

  • Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Data Presentation: Hypothetical In Vitro Results

Table 1: Effect of 3-(3-Hydroxypropyl)pyridin-4-ol on Cell Viability and Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells.

Treatment GroupConcentration (µM)Cell Viability (%)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (Untreated)-100 ± 4.51.2 ± 0.350.1 ± 8.235.4 ± 6.1
LPS (1 µg/mL)-98 ± 3.945.8 ± 3.12540.7 ± 150.31890.2 ± 120.5
LPS + Compound1097 ± 4.230.1 ± 2.51850.3 ± 110.11350.6 ± 98.7*
LPS + Compound2596 ± 5.115.7 ± 1.8 980.5 ± 85.4720.1 ± 65.3
LPS + Compound5095 ± 4.88.2 ± 1.1450.2 ± 40.2 330.8 ± 30.1

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the LPS-only group.

Section 2: Mechanistic Insights via Signaling Pathway Analysis

To understand how 3-(3-Hydroxypropyl)pyridin-4-ol exerts its anti-inflammatory effects, we investigate its impact on key intracellular signaling pathways known to regulate inflammation, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[22]

Rationale for Pathway Selection

The NF-κB pathway is a central regulator of the inflammatory response.[25][26] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[24][26] Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme that produces NO).[25] The MAPK pathways (including p38, ERK, and JNK) are also activated by LPS and play crucial roles in regulating the synthesis of inflammatory mediators.[23]

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_activation p38, ERK, JNK Activation TLR4->MAPK_activation IKK IKK Activation TLR4->IKK Compound 3-(3-Hydroxypropyl) pyridin-4-ol Compound->MAPK_activation Inhibition? Compound->IKK Inhibition? Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) MAPK_activation->Pro_inflammatory_genes IkB_degradation IκB Degradation IKK->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation NFkB_translocation->Pro_inflammatory_genes

Caption: Potential Signaling Pathways Modulated by the Compound.

Protocol: Western Blot Analysis
  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the compound and/or LPS for a shorter duration (e.g., 30-60 minutes) to capture signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, p38, and ERK. Use an antibody against β-actin or GAPDH as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the changes in protein expression/phosphorylation.

Section 3: In Vivo Efficacy in an Acute Inflammation Model

To validate the in vitro findings, the anti-inflammatory activity of 3-(3-Hydroxypropyl)pyridin-4-ol is assessed in a well-established animal model of acute inflammation: the carrageenan-induced paw edema model in rats or mice.[1][2][27][28][29][30]

Model Justification

Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[30] This model is highly reproducible and is widely used for the screening of potential anti-inflammatory drugs.[27][29][30] The reduction in paw volume is a direct measure of the compound's ability to suppress acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.[28]

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% CMC)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, intraperitoneally)[1][2]

    • Test Compound (e.g., 10, 25, 50 mg/kg, intraperitoneally or orally)

  • Compound Administration: Administer the test compound or controls 30-60 minutes prior to the carrageenan injection.[1][2][27]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.[1][2]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation: Hypothetical In Vivo Results

Table 2: Effect of 3-(3-Hydroxypropyl)pyridin-4-ol on Carrageenan-Induced Paw Edema in Rats.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.04 62.4
Compound100.65 ± 0.06*23.5
Compound250.48 ± 0.0543.5
Compound500.35 ± 0.04**58.8

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the vehicle control group.

Conclusion and Future Directions

This application note outlines a robust and logical workflow for the preclinical assessment of the anti-inflammatory properties of 3-(3-Hydroxypropyl)pyridin-4-ol. The combined in vitro and in vivo approaches provide a comprehensive evaluation of the compound's efficacy and offer insights into its mechanism of action. Positive results from these studies would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic profiling, and evaluation in chronic inflammation models to fully characterize its therapeutic potential.

References

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • Dastjerdi, F., Ebrahimi, S. A., & Minaiyan, M. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences, 19(5), 441–446. Available at: [Link]

  • Dastjerdi, F., Ebrahimi, S. A., & Minaiyan, M. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. ResearchGate. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Minaiyan, M., Sajjadi, S. E., & Dastjerdi, F. (2012). A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. Research in Pharmaceutical Sciences, 7(5), S853. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Bio-Rad. Available at: [Link]

  • MDPI. (2022). In vitro and in vivo Experimental Investigation of Anti-Inflammatory Effects of Peucedanum japonicum Aqueous Extract by Suppressing the LPS-Induced NF- κ B/MAPK JNK Pathways. MDPI. Available at: [Link]

  • MDPI. (2021). Monitoring the Levels of Cellular NF-κB Activation States. MDPI. Available at: [Link]

  • MDPI. (2020). In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish. MDPI. Available at: [Link]

  • MDPI. (2020). Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice. MDPI. Available at: [Link]

  • MDPI. (2020). Lipopolysaccharide-Induced Inflammatory Response and Its Prominent Suppression by Paspalum thunbergii Extract. MDPI. Available at: [Link]

  • MDPI. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. NCBI. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. Available at: [Link]

  • National Center for Biotechnology Information. (2018). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. NCBI. Available at: [Link]

  • ResearchGate. (n.d.). What will be the best way to test NFkb activation via western blot?. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. Available at: [Link]

  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

  • PubMed. (n.d.). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. PubMed. Available at: [Link]

  • MDPI. (2018). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]

  • PubMed Central. (n.d.). Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. PubMed Central. Available at: [Link]

  • WVJ. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. WVJ. Available at: [Link]

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Application Notes and Protocols for the Scalable Synthesis of 3-(3-Hydroxypropyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 3-(3-Hydroxypropyl)pyridin-4-ol, a key heterocyclic building block with significant potential in pharmaceutical and materials science research. The presented methodology is a robust three-step process designed for scalability, starting from the commercially available 3-bromopyridine. Each step is accompanied by detailed protocols, mechanistic insights, and considerations for process optimization. The synthesis strategy involves an initial palladium-catalyzed cross-coupling to introduce the allyl side chain, followed by a regioselective hydroboration-oxidation to yield the primary alcohol, and culminating in the formation of the pyridin-4-ol core via an N-oxidation and rearrangement sequence. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable route to this valuable compound.

Introduction

Pyridin-4-ol and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active molecules. The introduction of functionalized side chains, such as the 3-hydroxypropyl group, offers opportunities for modulating the physicochemical properties and biological activity of these compounds. However, the synthesis of specifically substituted pyridin-4-ols can be challenging, often requiring multi-step procedures with limited scalability. This guide outlines a strategic and efficient three-step synthesis of 3-(3-Hydroxypropyl)pyridin-4-ol, designed to be both high-yielding and amenable to scale-up.

The overall synthetic strategy is depicted in the workflow diagram below:

Synthesis_Workflow Start 3-Bromopyridine Step1 Step 1: Allylation (Negishi Cross-Coupling) Start->Step1 Intermediate1 3-Allylpyridine Step1->Intermediate1 Step2 Step 2: Hydroboration-Oxidation Intermediate1->Step2 Intermediate2 3-(3-Hydroxypropyl)pyridine Step2->Intermediate2 Step3 Step 3: N-Oxidation & Rearrangement Intermediate2->Step3 FinalProduct 3-(3-Hydroxypropyl)pyridin-4-ol Step3->FinalProduct

Caption: Overall synthetic workflow for 3-(3-Hydroxypropyl)pyridin-4-ol.

Part 1: Synthesis of 3-Allylpyridine via Negishi Cross-Coupling

Scientific Rationale

The introduction of the allyl group at the 3-position of the pyridine ring is efficiently achieved through a palladium-catalyzed Negishi cross-coupling reaction. This reaction involves the coupling of an organozinc reagent with an organic halide.[1][2] For this synthesis, we will couple 3-bromopyridine with allylzinc bromide. The Negishi coupling is chosen for its high functional group tolerance and its proven scalability in industrial settings. Organozinc reagents are prepared from the corresponding Grignard or organolithium reagents by reaction with a zinc halide.[1]

Experimental Protocol

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • Allyl bromide

  • Zinc chloride (ZnCl₂), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Allylzinc Bromide: a. In a flame-dried three-neck flask under an inert atmosphere, place magnesium turnings. b. Add a small crystal of iodine to initiate the reaction. c. Add a portion of anhydrous THF, followed by the dropwise addition of a solution of allyl bromide in anhydrous THF via a dropping funnel. d. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring at room temperature until the magnesium is consumed. e. In a separate flame-dried flask under an inert atmosphere, prepare a solution of anhydrous zinc chloride in anhydrous THF. f. Cool the Grignard solution in an ice bath and add the zinc chloride solution dropwise. g. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours to form the allylzinc bromide reagent.

  • Negishi Coupling Reaction: a. In a separate three-neck flask under an inert atmosphere, dissolve 3-bromopyridine, palladium(II) acetate, and triphenylphosphine in anhydrous THF. b. To this solution, add the freshly prepared allylzinc bromide solution via cannula. c. Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. d. Upon completion, cool the reaction mixture to room temperature.

  • Workup and Purification: a. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). c. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by vacuum distillation to obtain pure 3-allylpyridine.

Data Presentation:

ParameterValue
Starting Material3-Bromopyridine
Key ReagentsAllylzinc bromide, Pd(OAc)₂, PPh₃
SolventAnhydrous THF
Reaction TemperatureReflux
Typical Yield70-85%

Part 2: Synthesis of 3-(3-Hydroxypropyl)pyridine via Hydroboration-Oxidation

Scientific Rationale

The conversion of the terminal alkene in 3-allylpyridine to a primary alcohol is achieved through a two-step hydroboration-oxidation sequence. This reaction proceeds with anti-Markovnikov regioselectivity, ensuring the formation of the desired 3-hydroxypropyl side chain.[3] The hydroboration step involves the addition of a borane species (e.g., borane-tetrahydrofuran complex, BH₃·THF) across the double bond. The subsequent oxidation with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group.[3]

Experimental Protocol

Materials:

  • 3-Allylpyridine

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Sodium hydroxide (NaOH) solution, 3 M

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Hydroboration: a. In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-allylpyridine in anhydrous THF. b. Cool the solution in an ice bath. c. Slowly add the 1 M solution of borane-tetrahydrofuran complex dropwise via syringe, maintaining the temperature below 5 °C. d. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Oxidation: a. Cool the reaction mixture again in an ice bath. b. Slowly and carefully add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide solution. Caution: The addition of hydrogen peroxide can be exothermic. c. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Workup and Purification: a. Separate the organic layer and extract the aqueous layer with diethyl ether. b. Wash the combined organic layers with brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to obtain pure 3-(3-hydroxypropyl)pyridine.

Data Presentation:

ParameterValue
Starting Material3-Allylpyridine
Key ReagentsBH₃·THF, NaOH, H₂O₂
SolventAnhydrous THF
Reaction Temperature0 °C to room temperature
Typical Yield80-90%

Part 3: Synthesis of 3-(3-Hydroxypropyl)pyridin-4-ol

Scientific Rationale

The final step involves the conversion of the pyridine ring in 3-(3-hydroxypropyl)pyridine to a pyridin-4-ol. A reliable method for this transformation is through the formation of the corresponding pyridine N-oxide, followed by a rearrangement reaction. The oxidation of the pyridine nitrogen can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.[4] The resulting N-oxide can then be rearranged to the pyridin-4-ol, often by treatment with an activating agent like acetic anhydride, in a process related to the Boekelheide rearrangement.[5][6][7] This rearrangement typically proceeds through an intermediate that is susceptible to nucleophilic attack, leading to the desired hydroxylated product at the 4-position.

Step3_Mechanism cluster_1 N-Oxidation cluster_2 Rearrangement Pyridine 3-(3-Hydroxypropyl)pyridine N_Oxide 3-(3-Hydroxypropyl)pyridine N-oxide Pyridine->N_Oxide m-CPBA Activated_Intermediate Activated Intermediate N_Oxide->Activated_Intermediate Acetic Anhydride Pyridin4ol 3-(3-Hydroxypropyl)pyridin-4-ol Activated_Intermediate->Pyridin4ol Hydrolysis

Caption: Key stages in the conversion of the pyridine to pyridin-4-ol.

Experimental Protocol

Materials:

  • 3-(3-Hydroxypropyl)pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfite (Na₂SO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol or ethanol for recrystallization

Equipment:

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • N-Oxidation: a. Dissolve 3-(3-hydroxypropyl)pyridine in dichloromethane and cool the solution in an ice bath. b. Add m-CPBA portion-wise, maintaining the temperature below 10 °C. c. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). d. Quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite. e. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(3-hydroxypropyl)pyridine N-oxide.

  • Rearrangement and Hydrolysis: a. To the crude N-oxide, add acetic anhydride. b. Heat the mixture to reflux for several hours (monitor by TLC). c. Cool the reaction mixture and carefully add water to hydrolyze the excess acetic anhydride and any acetate intermediates. d. Neutralize the solution with a solid base like sodium bicarbonate. e. Concentrate the mixture under reduced pressure to remove most of the solvent. f. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). g. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/ether or ethanol/hexane) to afford pure 3-(3-hydroxypropyl)pyridin-4-ol.

Data Presentation:

ParameterValue
Starting Material3-(3-Hydroxypropyl)pyridine
Key Reagentsm-CPBA, Acetic Anhydride
SolventsDichloromethane
Reaction Temperature0 °C to reflux
Typical Yield50-70% (over two steps)

Characterization Data (Predicted)

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.5-7.6 (m, 1H, H-2), 6.2-6.3 (m, 1H, H-6), 6.0-6.1 (m, 1H, H-5), 4.4-4.5 (t, 1H, -OH), 3.3-3.4 (t, 2H, -CH₂-OH), 2.4-2.5 (t, 2H, Ar-CH₂-), 1.6-1.7 (m, 2H, -CH₂-CH₂-CH₂-).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 175 (C-4), 140 (C-2), 138 (C-6), 125 (C-3), 115 (C-5), 60 (-CH₂-OH), 32 (Ar-CH₂-), 30 (-CH₂-CH₂-CH₂-).

  • IR (KBr, cm⁻¹): 3400-3200 (br, O-H), 3100-3000 (Ar C-H), 2950-2850 (Aliphatic C-H), 1640 (C=O), 1550, 1480 (C=C, C=N).

  • MS (ESI+): m/z = [M+H]⁺ calculated for C₈H₁₁NO₂, found.

Safety and Handling

  • 3-Bromopyridine: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Allyl bromide: Flammable, toxic, and a lachrymator. Handle with extreme care in a fume hood.

  • Grignard reagents and Organozinc reagents: Highly reactive and pyrophoric. Handle under a strict inert atmosphere.

  • Borane-THF complex: Flammable and corrosive. Reacts violently with water. Handle under an inert atmosphere.

  • Hydrogen peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.

  • m-CPBA: Strong oxidizing agent and can be shock-sensitive. Store and handle with care.

  • Acetic anhydride: Corrosive and a lachrymator. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

The three-step synthetic route detailed in this guide provides a practical and scalable method for the preparation of 3-(3-hydroxypropyl)pyridin-4-ol. The choice of a Negishi coupling for the initial C-C bond formation, followed by a reliable hydroboration-oxidation and an N-oxide rearrangement, offers a robust pathway to this valuable heterocyclic building block. The protocols have been designed with scalability in mind, and the in-depth explanations of the scientific rationale behind each step are intended to empower researchers to adapt and optimize these methods for their specific needs.

References

  • CN104974081A - Synthetic method of 3-bromopyridine - Google P
  • CN104130183A - Synthetic method for 3-bromopyridine - Google P
  • Synthesis of 3-Pyridinols Functionalized at C4 | Download Table - ResearchGate. (URL: [Link])

  • Negishi cross-coupling reaction - YouTube. (URL: [Link])

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (URL: [Link])

  • Recent trends in the chemistry of pyridine N-oxides - Arkivoc. (URL: [Link])

  • Recent Developments in Negishi Cross-Coupling Reactions | ACS Catalysis. (URL: [Link] Negishi cross-coupling reaction)

  • The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride1.2 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PubMed. (URL: [Link])

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (URL: [Link])

  • Hydroboration Oxidation of Alkenes - Master Organic Chemistry. (URL: [Link])

  • Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. - ResearchGate. (URL: [Link])

  • Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers | Organic Letters - ACS Publications. (URL: [Link])

  • Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers - PubMed. (URL: [Link])

  • Hydroboration - Oxidation Reaction Mechanism - YouTube. (URL: [Link])

  • Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis - PMC - NIH. (URL: [Link])

  • Negishi coupling - Wikipedia. (URL: [Link])

  • The rearrangement of 3-nitropyridinium salts to 3-nitropyrroles - SciSpace. (URL: [Link])

  • Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides | Request PDF - ResearchGate. (URL: [Link])

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][8]oxazine-1,8-diones - PMC - NIH. (URL: [Link])

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines - ChemRxiv. (URL: [Link])

  • Hydroboration-Oxidation of Alkenes - Chemistry LibreTexts. (URL: [Link])

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (URL: [Link])

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  • CN115160220A - Synthesis process of pyridine-N-oxide - Google P
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  • Boekelheide rearrangement of pyrimidine N‐oxides 28 and 29 with acetic... | Download Scientific Diagram - ResearchGate. (URL: [Link])

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Application Note: Strategic Utilization of 3-(3-Hydroxypropyl)pyridin-4-ol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Hydroxypropyl)pyridin-4-ol represents a bifunctional "privileged structure" precursor in drug discovery. Its unique architecture—comprising a tautomeric pyridin-4-ol/one core and a tethered primary alcohol—enables rapid access to fused bicyclic systems, specifically the 3,4-dihydro-2H-pyrano[3,2-c]pyridine scaffold. This application note details the mechanistic principles and validated protocols for leveraging this building block to synthesize novel heterocycles and iron-chelating pharmacophores.

Chemical Properties & Tautomeric Considerations

Understanding the tautomeric equilibrium of the 4-hydroxypyridine core is critical for reaction design.[1]

  • Tautomer A (Pyridin-4-ol): Favored in non-polar solvents and gas phase; acts as an O-nucleophile.[1]

  • Tautomer B (Pyridin-4-one): Favored in polar protic solvents and solid state; acts as an N-nucleophile or O-nucleophile depending on hard/soft acid-base (HSAB) conditions.

Strategic Implication: By manipulating solvent polarity and base selection, researchers can selectively drive intramolecular O-alkylation (to form pyranopyridines) or intermolecular N-alkylation (to form N-substituted pyridones).

Mechanistic Pathway: Intramolecular Cyclization

The primary utility of this compound is the synthesis of the pyrano[3,2-c]pyridine core via intramolecular etherification. The 3-hydroxypropyl chain provides the exact 3-carbon spacer required to form a thermodynamically stable 6-membered ether ring fused to the pyridine.[1]

ReactionMechanism Start 3-(3-Hydroxypropyl)pyridin-4-ol (Tautomeric Equilibrium) Start->Start Tautomerism (OH vs NH) Activation Activation of Primary Alcohol (Mitsunobu Complex) Start->Activation PPh3, DIAD THF, 0°C Transition Intramolecular Nucleophilic Attack (O-Cyclization) Activation->Transition Proximity Effect Product 3,4-dihydro-2H-pyrano[3,2-c]pyridine (Fused Bicyclic Core) Transition->Product - Ph3PO - Hydrazine

Figure 1: Mechanistic pathway for the intramolecular Mitsunobu cyclization of 3-(3-Hydroxypropyl)pyridin-4-ol.

Application Protocols

Protocol A: Synthesis of 3,4-dihydro-2H-pyrano[3,2-c]pyridine (Intramolecular Mitsunobu)

This protocol utilizes the Mitsunobu reaction to dehydrate the primary alcohol and force cyclization at the C4-oxygen.

Reagents:

  • Substrate: 3-(3-Hydroxypropyl)pyridin-4-ol (1.0 eq)

  • Phosphine: Triphenylphosphine (PPh₃) (1.2 eq)

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve 1.0 mmol of 3-(3-Hydroxypropyl)pyridin-4-ol and 1.2 mmol of PPh₃ in 10 mL of anhydrous THF.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Ensure the starting material is fully solubilized (sonicate if necessary, though the pyridinol is generally soluble in THF).[1]

  • Addition: Dropwise add 1.2 mmol of DIAD (diluted in 2 mL THF) over 15 minutes. Critical: The solution will turn yellow/orange.[1] Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 12–16 hours.

  • Monitoring: Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[1] The product (pyrano[3,2-c]pyridine) is less polar than the starting diol.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The crude residue will contain triphenylphosphine oxide (TPPO).[1] Purify via flash column chromatography on silica gel.

    • Eluent Gradient: 0% → 5% MeOH in DCM.[1]

    • Note: If TPPO removal is difficult, triturating the crude solid with diethyl ether/hexanes (1:1) can precipitate the majority of TPPO before chromatography.[1]

Yield Expectation: 75–85% isolated yield.

Protocol B: N-Alkylation for Chelator Library Synthesis

To retain the hydroxyl group for external conjugation (e.g., creating hexadentate iron chelators) and block cyclization, one must favor N-alkylation.

Reagents:

  • Substrate: 3-(3-Hydroxypropyl)pyridin-4-ol[2][3][4]

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Electrophile: Benzyl bromide (BnBr) or Alkyl iodide

  • Solvent: DMF or Acetonitrile

Procedure:

  • Dissolve substrate in DMF (0.1 M).

  • Add Cs₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to deprotonate.

  • Add the alkyl halide (1.1 eq).[1]

  • Stir at 60°C for 4 hours.

  • Outcome: The hard nucleophile (N) is often favored in polar aprotic solvents with carbonate bases, yielding the 1-substituted-3-(3-hydroxypropyl)pyridin-4-one . This leaves the propyl-hydroxyl group free for further derivatization (e.g., linking to a polymer or antibody).

Data Summary & Troubleshooting

ParameterProtocol A (Cyclization)Protocol B (N-Alkylation)
Primary Mechanism Intramolecular S_N2 (Mitsunobu)Intermolecular S_N2
Key Reagent PPh₃ / DIADCs₂CO₃ / Alkyl Halide
Solvent System Non-polar/Aprotic (THF, DCM)Polar Aprotic (DMF, DMSO)
Major Product Pyrano[3,2-c]pyridine (Bicyclic)N-Alkyl-4-pyridone (Monocyclic)
Common Pitfall Incomplete conversion due to moisture (requires anhydrous conditions).O-alkylation competition (use softer electrophiles or specific protecting groups).[1]
Experimental Workflow Diagram

Workflow Substrate Start: 3-(3-Hydroxypropyl)pyridin-4-ol Decision Target Structure? Substrate->Decision PathA Route A: Bicyclic Scaffold Decision->PathA Fused Ring PathB Route B: Functionalized Chelator Decision->PathB Linker/Chelator StepA1 Dissolve in THF + PPh3 PathA->StepA1 StepB1 Dissolve in DMF + Cs2CO3 PathB->StepB1 StepA2 Add DIAD (0°C) StepA1->StepA2 StepA3 Isolate Pyrano[3,2-c]pyridine StepA2->StepA3 StepB2 Add Electrophile (R-X) StepB1->StepB2 StepB3 Isolate N-Alkyl Pyridone StepB2->StepB3

Figure 2: Decision tree for divergent synthesis using 3-(3-Hydroxypropyl)pyridin-4-ol.

References

  • Compound Identification: 3-(3-Hydroxypropyl)pyridin-4-ol.[1][3][4] Sigma-Aldrich Catalog / ChemicalBook. CAS: 1203499-54-0.[1][3]

  • Mitsunobu Reaction on Pyridinols: Muramoto, N., et al. "Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent."[5] Synthesis, 2013, 45, 931-935.[5]

  • Pyrano[3,2-c]pyridine Scaffolds: Sharma, D., et al.[6] "A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives." Afr. J. Biomed.[1][6] Res., 2024, 27(6s), 783-792.[6]

  • Adaptation of Mitsunobu Protocol: "Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library." National Institutes of Health (NIH) / PMC, 2025.

  • Pyridone Chelator Synthesis: Rangel, M., et al. "Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators." Bioorganic Chemistry, 2024.[6][7]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-(3-Hydroxypropyl)pyridin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and professionals in drug development encountering yield-related challenges in the synthesis of 3-(3-Hydroxypropyl)pyridin-4-ol. This molecule, while seemingly straightforward, presents unique challenges due to the electronic nature of the pyridine ring and the physicochemical properties of the final product. This document provides in-depth, field-proven insights and actionable protocols to diagnose and resolve common synthetic bottlenecks.

Section 1: Overview of a Plausible Synthetic Strategy

A robust synthesis of 3-(3-Hydroxypropyl)pyridin-4-ol often involves a multi-step approach that builds the side chain onto a pre-functionalized pyridine core. A common strategy relies on the ortho-lithiation of a protected 4-methoxypyridine, followed by reaction with a suitable three-carbon electrophile and subsequent deprotection. Understanding this pathway is crucial for pinpointing where yield loss may occur.

G cluster_electrophile Electrophile Source A 4-Methoxy-3-bromopyridine B 3-Lithio-4-methoxypyridine (Reactive Intermediate) A->B 1. n-BuLi or LDA, THF 2. -78 °C Lithiation D 3-(3-((tert-Butyldimethylsilyl)oxy)propyl)-4-methoxypyridine B->D 3. Add Electrophile (C) 4. Warm to RT C 3-(tert-Butyldimethylsilyl)oxy-1-chloropropane (Electrophile) C->D E 3-(3-Hydroxypropyl)-4-methoxypyridine D->E 5. TBAF, THF (Silyl Deprotection) F 3-(3-Hydroxypropyl)pyridin-4-ol (Final Product) E->F 6. HBr or BBr₃ (Ether Cleavage)

Caption: A plausible synthetic route to 3-(3-Hydroxypropyl)pyridin-4-ol.

Section 2: Troubleshooting Guide for Low Yield

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction shows low conversion of the starting material (e.g., 4-Methoxy-3-bromopyridine). What is the likely cause?

Answer: Low conversion almost always points to an issue with the formation or stability of the critical organometallic intermediate (e.g., 3-Lithio-4-methoxypyridine). The electron-deficient nature of the pyridine ring and the presence of the basic nitrogen atom make these reactions highly sensitive to conditions.

Root Cause Analysis:

  • Moisture and Air Sensitivity: Organolithium reagents like n-BuLi and LDA are extremely pyrophoric and react instantly with water and oxygen. Trace amounts of moisture in the solvent, glassware, or starting material will quench the reagent, preventing the desired metal-halogen exchange or deprotonation.

  • Incorrect Reagent Stoichiometry: An insufficient amount of organolithium reagent will naturally lead to incomplete conversion. The concentration of commercial n-BuLi can decrease over time, making titration essential for accuracy.

  • Suboptimal Temperature: Lithiation of pyridines must be performed at very low temperatures (typically -78 °C) to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring itself.[1] If the temperature is too high, the intermediate can become unstable.

Troubleshooting Workflow & Protocols:

  • Ensure Rigorous Anhydrous Conditions:

    • Protocol: All glassware must be oven-dried at >120 °C for several hours or flame-dried under high vacuum immediately before use.[2] Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) or obtained from a commercial solvent purification system.

  • Verify Reagent Activity:

    • Protocol for n-BuLi Titration:

      • Dry ~150 mg of diphenylacetic acid in a flask under vacuum and dissolve in 5 mL of anhydrous THF.

      • Add a micro-spatula tip of a colorimetric indicator (e.g., N-benzylidene-4-toluidine).

      • Slowly add the n-BuLi solution via syringe until the indicator endpoint (a persistent color change) is reached.

      • Calculate the molarity based on the volume of n-BuLi added. It is recommended to use 1.1 to 1.5 equivalents of the titrated n-BuLi for the actual reaction.[3]

  • Optimize Reaction Parameters:

    • The following table provides a starting point for optimization.

ParameterRecommended ConditionRationale
Solvent Anhydrous THFExcellent solvent for organometallics, freezes at a low temperature.
Temperature -78 °C (Dry ice/acetone bath)Critical for the stability of the lithiated pyridine intermediate.
Reagent Addition Add n-BuLi dropwise to the pyridine solutionPrevents localized heating and side reactions.
Stirring Time 30-60 minutes at -78 °CAllows for complete metal-halogen exchange before adding the electrophile.
Q2: I'm forming the desired product mass, but my yield is poor due to multiple side products. How can I improve selectivity?

Answer: The formation of multiple products indicates that competing reaction pathways are occurring. The high reactivity of the lithiated pyridine intermediate can lead to several undesired outcomes.

Root Cause Analysis:

  • Ring Addition: The organolithium reagent (n-BuLi) can act as a nucleophile and add to the C2 or C6 positions of the pyridine ring, especially if the temperature is not well-controlled.

  • Scrambling of Substitution: The lithiated intermediate may not be completely stable at the C3 position and could potentially isomerize.

  • Electrophile Reactivity: If using a Grignard reagent, direct coordination to the pyridine nitrogen can deactivate the Grignard or lead to undesired pathways.[4][5] While less common with lithiated species, similar coordination can influence reactivity.

Troubleshooting Workflow & Protocols:

G Start Low Yield (Side Products) Intermediate 3-Lithio-4-methoxypyridine Start->Intermediate Desired Desired C3-Alkylation Intermediate->Desired Controlled Temp (-78 °C) Side1 Side Product: C2/C6 Addition Intermediate->Side1 Temp Too High Side2 Side Product: Homo-coupling Intermediate->Side2 Oxidative Conditions Side3 Side Product: Electrophile Degradation Intermediate->Side3 Poor Electrophile

Caption: Potential pathways leading to side product formation.

  • Strict Temperature Control:

    • Action: Maintain the reaction at -78 °C from the moment the organolithium is added until after the electrophile has been introduced. Use a properly insulated dry ice/acetone bath and monitor the internal temperature.

  • Inverse Addition:

    • Protocol: Instead of adding the electrophile to the flask containing the lithiated pyridine, consider transferring the lithiated species via a cannula into a separate flask containing the electrophile, also cooled to -78 °C. This ensures the electrophile is always in excess, minimizing homo-coupling of the lithiated pyridine.

  • Consider Alternative Organometallics:

    • If lithiation proves problematic, a magnesium-halogen exchange to form a Grignard reagent can sometimes offer different selectivity. However, pyridine Grignard reagents can be complex.[5] The use of additives like Cu(I) salts can sometimes mediate these reactions more cleanly.[4]

Q3: My final purification by column chromatography is difficult, with significant product loss. How can I improve recovery?

Answer: The final product, 3-(3-Hydroxypropyl)pyridin-4-ol, is challenging to purify due to its high polarity and its existence as a tautomeric mixture of the pyridin-4-ol (enol) and 4-pyridone (keto) forms.[6] This tautomerism leads to significant band broadening and streaking on standard silica gel.[7]

Root Cause Analysis:

  • High Polarity: The two hydroxyl groups and the pyridine nitrogen make the molecule highly polar, leading to strong adsorption on silica gel.

  • Tautomerism: The pyridin-4-ol exists in equilibrium with its 4-pyridone tautomer. These two forms have different polarities and interact with the silica surface differently, causing severe tailing of the chromatographic peak.[6][7]

  • Chelation: The molecule can chelate to metal ions present in the silica, further complicating elution.

Troubleshooting Workflow & Protocols:

  • Modify the Stationary and Mobile Phases:

    • Protocol for Basic Additives: Deactivate the acidic silica gel by incorporating a small amount of a basic modifier into the eluent system.

      • Eluent System: Start with a 95:5 mixture of Dichloromethane (DCM) and Methanol (MeOH). Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to this mixture. This neutralizes acidic sites on the silica and ensures the pyridine nitrogen remains in its free base form, leading to sharper peaks.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18 reversed-phase column, which may provide better separation for this class of compounds.

  • Alternative Purification Techniques:

    • Crystallization: If the product is a solid, crystallization is the most effective method for achieving high purity. Screen various solvent systems (e.g., ethanol/ethyl acetate, methanol/ether, water).

    • Acid-Base Extraction:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Extract with dilute aqueous HCl (e.g., 1M). The product will move to the aqueous layer as the pyridinium salt.

      • Wash the aqueous layer with fresh ethyl acetate to remove non-basic impurities.

      • Carefully basify the aqueous layer with NaHCO₃ or dilute NaOH to a pH of 8-9.

      • Extract the free-based product back into an organic solvent (e.g., multiple extractions with DCM or ethyl acetate).

      • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

Purification MethodProsCons
Silica Column w/ Additive Widely accessible, good for moderate scales.May still have some product loss; requires optimization.
Crystallization Can provide very high purity; scalable.Product must be a solid; finding the right solvent can be difficult.
Acid-Base Extraction Excellent for removing non-basic impurities.May not remove polar, basic impurities.
Preparative HPLC High resolution and purity.Expensive, low throughput, requires specialized equipment.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: How do I confirm the structure of my final product, considering the keto-enol tautomerism?

    • In solution (especially polar solvents like DMSO or D₂O), the 4-pyridone tautomer typically predominates.[6] Your ¹H NMR spectrum will likely show an N-H proton and characteristic shifts for the pyridone ring protons. In less polar solvents like CDCl₃, you may see a mixture of both tautomers. 2D NMR techniques like HMBC and HSQC can be invaluable for confirming the connectivity of the propyl chain to the C3 position of the ring.

  • FAQ 2: What are the key safety precautions for this synthesis?

    • Organolithium Reagents: These are pyrophoric and must be handled under a strict inert atmosphere (Argon or Nitrogen). Always use proper syringe techniques and have a Class D fire extinguisher available. Quench any excess reagent slowly by adding it to a cooled solvent like isopropanol.

    • Pyridine Derivatives: Pyridines can be toxic and have a strong, unpleasant odor.[8] Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

    • Ether Cleavage Reagents: Reagents like HBr and BBr₃ are highly corrosive and toxic. Handle with extreme care in a fume hood.

References

  • Day, J. J., et al. (2011). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. National Institutes of Health. Available at: [Link]

  • Google Patents. (2014). CN103664760A - Preparation method of 3-hydroxypyridine.
  • Organic Chemistry Portal. (2007). Pyridine synthesis. Available at: [Link]

  • Brückner, R. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. University of Freiburg. Available at: [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-(2'-hydroxypropyl)-pyridine. Available at: [Link]

  • ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Available at: [Link]

  • PubMed Central. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2021). Oxidative Synthesis of Pyridine Derivatives. Available at: [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Available at: [Link]

  • ResearchGate. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. Available at: [Link]

  • ACS Publications. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Available at: [Link]

  • PubMed. (1998). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Available at: [Link]

Sources

Technical Support Center: Purity Assurance for 3-(3-Hydroxypropyl)pyridin-4-ol

[1][2]

CAS: 13532-68-8 Molecular Formula: C₈H₁₁NO₂ Synonyms: 3-(3-hydroxypropyl)-4-pyridone (tautomer), 4-hydroxy-3-pyridinepropanol.[1]

Executive Summary

This technical guide addresses the purification and analysis of 3-(3-Hydroxypropyl)pyridin-4-ol , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., Emricasan analogs) and iron chelators.[1][2]

Researchers frequently encounter three specific challenges with this molecule:

  • Tautomeric Equilibrium: The molecule exists in a pH-dependent equilibrium between the pyridin-4-ol (aromatic) and pyridin-4(1H)-one (keto) forms, leading to split peaks in HPLC.[1][2]

  • Amphoteric Nature: The presence of a basic pyridine nitrogen and an acidic phenolic/enolic hydroxyl group causes severe peak tailing and solubility issues.[1]

  • Hydrogenation Byproducts: Synthesis via hydrogenation often yields over-reduced piperidine impurities which are difficult to separate due to similar polarity.[1]

Module 1: Analytical Troubleshooting (The "Eyes")

Before purification, you must accurately visualize the impurities.[2] Standard reverse-phase HPLC often fails for this molecule without specific modifications.[1]

Issue: Split Peaks and Tailing

Diagnosis: The 4-hydroxypyridine moiety undergoes rapid proton transfer.[1] In unbuffered or weakly buffered mobile phases, the instrument detects two interconverting species (tautomers), appearing as a split or broad "saddle" peak.[2][3]

The Fix: pH Locking You must force the molecule into a single ionization state.

  • Method A (Acidic Lock - Recommended): Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.5).[1][2][3] This protonates the pyridine nitrogen (

    
    ) and suppresses the ionization of the hydroxyl group.
    
  • Method B (Basic Lock): Use 10 mM Ammonium Bicarbonate (pH 7.5–8.0).[1][2][3] This favors the neutral pyridone form but risks column dissolution if pH > 8 on silica columns.

Recommended HPLC Protocol
ParameterSpecificationRationale
Column C18 with Polar Embedding (e.g., Waters XBridge or Phenomenex Synergi Hydro)Prevents "phase collapse" in high aqueous conditions required for this polar molecule.[1][2]
Mobile Phase A Water + 0.1% TFASuppresses silanol interactions and locks tautomer.[1]
Mobile Phase B Acetonitrile + 0.05% TFAMaintains ion pairing in organic phase.[1]
Gradient 0% B to 30% B over 15 minsThe molecule is very polar; it elutes early. High organic content is unnecessary.[1]
Detection UV @ 254 nm (Aromatic) & 210 nm (Piperidine impurities)Piperidine impurities lack conjugation and are invisible at 254 nm.[1][2][3]

Module 2: Impurity Profiling (The "Enemy")[1][2]

Identify your specific impurity based on synthesis origin.[1]

Impurity TypeStructure / DescriptionOriginDetection Characteristic
Impurity A 3-(3-hydroxypropyl)piperidin-4-ol Over-reduction during hydrogenation of pyridine ring.[1]Invisible at 254nm. Visible at 210nm or via ELSD/MS.[1] More basic than product.
Impurity B N-Oxide derivatives Oxidation of pyridine nitrogen during storage or workup.[1]Elutes earlier than product on Reverse Phase. Yellow discoloration.[1][4]
Impurity C Starting Material (Alkyne/Alkene) Incomplete hydrogenation (e.g., of 3-(3-hydroxyprop-1-ynyl)pyridin-4-ol).[1][2]Elutes later (more hydrophobic).[1][2][3] Strong UV absorbance.[1]

Module 3: Purification Protocols (The "Weapon")

Choose your protocol based on the dominant impurity identified in Module 2.

Protocol A: Removal of Piperidine Impurities (Over-reduction)

Context: Piperidine derivatives are secondary amines (


123

Step-by-Step:

  • Dissolution: Dissolve crude mixture in Methanol (MeOH).

  • Resin Selection: Use a Weak Cation Exchange (WCX) resin (e.g., Amberlite IRC-86 or similar carboxylic acid resin) pre-equilibrated to pH ~6.[1][2][3]

  • Loading: Pass the solution through the resin bed.

    • Mechanism:[2][4][5][6][7][8] At pH 6, the highly basic piperidine impurity will protonate and bind tightly to the carboxylate resin.[2] The less basic pyridine product will remain largely unprotonated or bind loosely.

  • Elution: Wash with MeOH. The product elutes first. The impurity remains bound.

  • Regeneration (Optional): Flush resin with 1M HCl to remove the piperidine impurity.

Protocol B: Recrystallization (General Purity Enhancement)

Context: 3-(3-Hydroxypropyl)pyridin-4-ol is highly crystalline but water-soluble.[1][2]

  • Solvent System: Ethanol (EtOH) / Diethyl Ether (

    
    ).[1][2][3]
    
  • Procedure:

    • Dissolve crude solid in minimum hot EtOH (

      
      ).
      
    • Critical Step: If the solution is yellow (N-oxides), add activated charcoal (5% w/w), stir for 15 mins, and filter hot through Celite.

    • Allow to cool to Room Temperature (RT).

    • Add

      
       dropwise until slight turbidity persists.[1]
      
    • Cool to

      
       for 4 hours.
      
  • Validation: Filter crystals. Melting point should be sharp (approx 150-151°C [1]).[1]

Visual Troubleshooting Workflows

Figure 1: Analytical Method Development Decision Tree

AnalyticalWorkflowStartStart: HPLC AnalysisPeakShapeObserve Peak ShapeStart->PeakShapeSplitPeakSplit / Broad Peak?PeakShape->SplitPeakCheckPHCheck Mobile Phase pHSplitPeak->CheckPHYesImpurityCheckCheck Impurity A(Piperidine)SplitPeak->ImpurityCheckNoAddAcidAction: Add 0.1% TFA(Target pH < 2.5)CheckPH->AddAcidSinglePeakSingle Sharp Peak?AddAcid->SinglePeakSinglePeak->ImpurityCheckNoConclusion1Diagnosis: Tautomerism(Method Fixed)SinglePeak->Conclusion1YesUVCheckUV Absorbance Ratio(210nm vs 254nm)ImpurityCheck->UVCheckHigh210High 210nm / Low 254nm?UVCheck->High210Conclusion2Diagnosis: Saturated Impurity(Use Protocol A)High210->Conclusion2YesConclusion3Diagnosis: High PurityHigh210->Conclusion3No

Caption: Decision tree for distinguishing between tautomeric artifacts and actual chemical impurities using HPLC.

Frequently Asked Questions (FAQs)

Q1: My product has a persistent yellow color even after recrystallization. Is it pure?

  • Answer: Likely not.[1] The yellow color typically indicates N-oxide formation or trace oxidation of the phenolic ring (quinone-like species).[1][2]

  • Fix: Perform a "hot filtration" step with activated carbon during your recrystallization (Protocol B).[1] If the color persists, wash the solid with cold ethyl acetate (the product is poorly soluble in EtOAc, but many oxidative impurities are soluble).[3]

Q2: I see a peak at 210 nm that is absent at 254 nm. What is it?

  • Answer: This is the hallmark of the over-reduced piperidine byproduct. The loss of the aromatic pyridine ring destroys the UV chromophore at 254 nm.

  • Significance: This impurity is more basic and can interfere with downstream coupling reactions.[1] Use Protocol A (WCX Resin) to remove it.[1][2]

Q3: Can I use normal phase silica chromatography?

  • Answer: Avoid it if possible. 3-(3-Hydroxypropyl)pyridin-4-ol sticks irreversibly to bare silica due to the interaction between the basic pyridine and acidic silanols.[1]

  • Alternative: If you must use flash chromatography, use Amino-functionalized silica (NH2-silica) or add 1-5% Triethylamine (TEA) to your mobile phase (DCM/MeOH) to block silanol sites.[1][2]

References

  • BenchChem. (2025).[1][2][4][9] Pyridin-4-ol Synthesis and Characterization: Melting Point Data. Retrieved from [1][3]

  • National Institutes of Health (NIH). (2020).[1][2] Synthesis of 3-substituted Pyridin-4-ones and Related Heterocyclic Analogs. PMC Articles.[1] Retrieved from [1][3]

  • Royal Society of Chemistry. (2019).[1][2] Selectivity of hydrogenations: N-methylquinolinium and 4-(3-phenylpropyl)pyridinium salts.[1][2] Journal of the Chemical Society, Perkin Transactions 1.[2] Retrieved from [1][2][3]

  • Wayne State University. (2023).[1][2] Tautomerization of 2-Pyridone and 4-Pyridone: An ab Initio Study. Schlegel Group.[1] Retrieved from [1][3]

Stability issues of 3-(3-Hydroxypropyl)pyridin-4-ol in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 3-(3-Hydroxypropyl)pyridin-4-ol

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 3-(3-Hydroxypropyl)pyridin-4-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in various experimental settings. Understanding the stability profile of a molecule is critical for ensuring the accuracy and reproducibility of your results, from initial screening to formulation development. This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability of pyridin-4-ol derivatives.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of 3-(3-Hydroxypropyl)pyridin-4-ol.

Q1: What are the ideal storage conditions for neat (solid) 3-(3-Hydroxypropyl)pyridin-4-ol?

A1: As a solid, 3-(3-Hydroxypropyl)pyridin-4-ol should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][2] Pyridine derivatives can be sensitive to moisture and light. For long-term storage, refrigeration (2-8°C) is recommended. The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen, as the hydroxypyridine ring can be susceptible to oxidation.

Q2: What are the most critical factors that influence the stability of this compound in solution?

A2: The primary factors are pH, solvent choice, light exposure, and temperature . The pyridin-4-ol moiety is particularly sensitive to pH. Studies on related compounds have shown that pH is often the most critical determinant of stability in aqueous solutions.[3][4] Additionally, as with many organic molecules, exposure to high temperatures and UV light can induce degradation.[5][6]

Q3: Is 3-(3-Hydroxypropyl)pyridin-4-ol sensitive to light?

A3: Yes, compounds containing aromatic rings like pyridine are often photosensitive.[6][7] The pyridine ring can absorb UV radiation, which can lead to photochemical reactions such as photoisomerization or photodegradation.[8] It is strongly recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term experiments or when conducting photostability stress testing according to ICH Q1B guidelines.[9][10]

Q4: How does pH impact the stability of solutions containing 3-(3-Hydroxypropyl)pyridin-4-ol?

A4: The pH of the solution is a critical stability parameter. Based on data from similar heterocyclic compounds, pyridin-4-ol derivatives often exhibit greater stability in mildly acidic conditions (pH 4-6) compared to neutral or basic conditions.[11] Under basic conditions, the phenolic hydroxyl group can be deprotonated, making the ring more electron-rich and thus more susceptible to oxidative degradation.[3][4] Conversely, in strongly acidic environments, hydrolysis of other functional groups could be catalyzed.

Section 2: Troubleshooting Guide for Experimental Instability

This section provides solutions to specific problems you might encounter during your research.

Problem: My compound's concentration is rapidly decreasing in a basic aqueous buffer (e.g., PBS at pH 7.4 or higher). What is happening?

  • Probable Cause: Base-catalyzed degradation. At neutral to basic pH, the hydroxyl group on the pyridine ring can deprotonate to a phenoxide-like anion. This negatively charged species increases the electron density of the aromatic ring, making it highly susceptible to oxidation. Molecular oxygen dissolved in your solvent can then readily oxidize the ring, leading to complex degradation products and a loss of the parent compound. Studies on other nitrogen-containing heterocycles confirm that basic conditions often accelerate degradation.[3][4]

  • Solution:

    • Adjust pH: If your experimental design allows, lower the pH of your buffer to a mildly acidic range (e.g., pH 5-6) using a suitable buffer system like acetate or citrate.

    • Use Antioxidants: If the pH cannot be changed, consider adding a small amount of an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to your buffer to scavenge dissolved oxygen.

    • De-gas Solvents: Before preparing your solutions, de-gas the solvent/buffer by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

Problem: I'm observing more degradation in protic solvents (e.g., methanol, ethanol) compared to aprotic solvents (e.g., acetonitrile, DMSO). Why?

  • Probable Cause: Solvent-mediated interactions and reactivity. Protic solvents can form strong hydrogen bonds with both the hydroxyl groups and the pyridine nitrogen of your molecule.[12] While this can aid solubility, it can also facilitate certain degradation pathways, such as solvolysis or acting as a proton shuttle in acid/base-catalyzed reactions. In contrast, aprotic solvents are less likely to participate directly in such degradation mechanisms.

  • Solution:

    • Switch Solvents: For stock solutions and analytical standards, prioritize high-purity aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO).

    • Prepare Fresh: If your experiment requires a protic solvent, prepare the solutions immediately before use and minimize storage time.

    • Temperature Control: Store solutions in protic solvents at reduced temperatures (e.g., 4°C) to slow the rate of any solvent-mediated degradation.

Problem: After leaving my samples in the HPLC autosampler overnight, I see new impurity peaks and a decrease in the main peak area. What should I investigate?

  • Probable Cause: This could be due to thermal degradation, photodegradation from ambient light, or instability in the mobile phase. Autosamplers, unless cooled, can operate at temperatures slightly above ambient, which can accelerate degradation over several hours.[13]

  • Solution:

    • Use a Cooled Autosampler: Set your autosampler temperature to a lower value, typically 4-10°C, to maintain sample integrity during the analytical run.

    • Check Mobile Phase Compatibility: Ensure your compound is stable in the mobile phase. If you are using an acidic or basic mobile phase, the compound may be degrading in the vial while waiting for injection. Run a time-course study by injecting the same vial at different time points (e.g., t=0, 2, 4, 8 hours) to check for stability.

    • Protect from Light: Use amber or foil-wrapped autosampler vials to prevent photodegradation from exposure to laboratory lighting.

Section 3: Understanding Potential Degradation Pathways

The structure of 3-(3-Hydroxypropyl)pyridin-4-ol, featuring a hydroxypyridine core and an alcohol side chain, is susceptible to several degradation mechanisms. The primary pathways are likely oxidation and photodegradation.

  • Oxidative Degradation: The electron-rich hydroxypyridine ring is prone to oxidation, especially under neutral or basic conditions. This can lead to the formation of N-oxides, quinone-like structures, or even ring-opening products.[14][15] The primary alcohol on the side chain can also be oxidized to an aldehyde and subsequently to a carboxylic acid.

  • Photodegradation: Aromatic systems can absorb UV light, leading to the formation of reactive excited states. This can result in various reactions, including dimerization ([2+2] cycloaddition if in high concentration or solid state) or reaction with oxygen to form photo-oxidative products.[8]

  • Thermal Degradation: At elevated temperatures, molecules can undergo thermal decomposition. For pyridine derivatives, this can involve cleavage of the side chain or fragmentation of the pyridine ring itself, potentially leading to the formation of smaller volatile molecules.[5][16]

G main_compound 3-(3-Hydroxypropyl)pyridin-4-ol n_oxide N-Oxide Derivative main_compound->n_oxide Ring Oxidation side_chain_ox Side-Chain Aldehyde/ Carboxylic Acid main_compound->side_chain_ox Side-Chain Oxidation ring_opened Ring-Opened Products main_compound->ring_opened Photo-oxidation dimer Photodimer main_compound->dimer Dimerization fragments Small Molecule Fragments main_compound->fragments Fragmentation oxidative_stress Oxidative Stress (O₂, H₂O₂, pH > 7) oxidative_stress->main_compound photo_stress Photolytic Stress (UV Light, >320nm) photo_stress->main_compound thermal_stress Thermal Stress (High Temp) thermal_stress->main_compound side_chain_ox->ring_opened Further Oxidation

Caption: Potential degradation pathways for 3-(3-Hydroxypropyl)pyridin-4-ol.

Section 4: Experimental Protocol for a Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the inherent stability of the molecule.[17] This protocol outlines a standard approach using HPLC for analysis.

Objective:

To assess the stability of 3-(3-Hydroxypropyl)pyridin-4-ol under various stress conditions (hydrolytic, oxidative, photolytic, thermal) as recommended by ICH guidelines.

Materials:
  • 3-(3-Hydroxypropyl)pyridin-4-ol

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Class A glassware

  • HPLC system with UV or PDA detector

  • Photostability chamber (ICH Q1B compliant)[10]

  • Calibrated oven and pH meter

Methodology:

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve 3-(3-Hydroxypropyl)pyridin-4-ol in a suitable solvent (e.g., 50:50 ACN:Water) to prepare a 1 mg/mL stock solution.

2. Application of Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.

  • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the stock solution in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][9] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before injection if necessary.

  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC method (a method capable of separating the parent peak from all degradation product peaks). A C18 column with a gradient elution of ACN and water (with 0.1% formic acid) is a good starting point.

  • Monitor the chromatograms at a suitable wavelength (e.g., the λmax of the compound).

4. Data Interpretation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

  • Examine the chromatograms for the appearance of new peaks (degradation products).

G cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution stress Aliquot Stock for Each Stress Condition start->stress acid Acidic (0.1M HCl, 60°C) stress->acid base Basic (0.1M NaOH, 60°C) stress->base oxide Oxidative (3% H₂O₂, RT) stress->oxide thermal Thermal (70°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo sample Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sample base->sample oxide->sample thermal->sample photo->sample neutralize Neutralize/Dilute Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC-UV/PDA Method neutralize->analyze end Calculate % Degradation Identify Degradants analyze->end

Sources

Preventing degradation of 3-(3-Hydroxypropyl)pyridin-4-ol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3-Hydroxypropyl)pyridin-4-ol Storage & Handling

Ticket ID: #STAB-1203499 Subject: Preventing degradation of 3-(3-Hydroxypropyl)pyridin-4-ol (CAS: 1203499-54-0) Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The Stability Paradox

Researchers often underestimate 3-(3-Hydroxypropyl)pyridin-4-ol because it appears to be a simple substituted pyridine.[1] However, this compound presents a "stability paradox."[1] It possesses a dual-reactive nature :

  • Tautomeric Ambiguity: It exists in a dynamic equilibrium between the pyridin-4-ol (enol) and pyridin-4(1H)-one (keto) forms.[1] This is not degradation, but it often triggers false alarms during QC analysis [1, 2].[1]

  • Hygroscopic Vulnerability: The 3-hydroxypropyl side chain acts as a moisture magnet, catalyzing hydrolysis and oxidative yellowing [3].[1]

This guide replaces generic "store cool and dry" advice with a mechanistic preservation strategy.

Part 1: The "Golden Standard" Storage Protocol

To maximize shelf-life (>2 years), you must disrupt the three vectors of degradation: Moisture, Oxygen, and Photon Energy. [1]

The Storage Workflow (Step-by-Step)
  • Upon Arrival: Do not immediately place the vial in the fridge. Allow it to equilibrate to room temperature in a desiccator to prevent condensation on the cold solid.

  • Primary Containment: Transfer the substance to an amber glass vial with a Teflon-lined screw cap. Avoid polyethylene (PE) caps, which are permeable to oxygen over long durations.[1]

  • Atmospheric Control: Purge the headspace with dry Argon (preferred over Nitrogen due to higher density) for 30 seconds before sealing.

  • Thermal Regulation: Store at 2°C to 8°C . Freezing (-20°C) is acceptable but increases the risk of moisture condensation during thaw cycles.[1]

Visualizing the Storage Logic

The following decision tree illustrates the critical control points for handling this compound.

StorageProtocol Start Compound Arrival Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Inspect Visual Inspection (White/Off-white Solid?) Equilibrate->Inspect Condition_Good Yes: Intact Inspect->Condition_Good Condition_Bad No: Yellow/Sticky Inspect->Condition_Bad Purge Purge Headspace (Dry Argon) Condition_Good->Purge Recrystallize Protocol: Recrystallize (EtOH/Et2O) Condition_Bad->Recrystallize Seal Seal: Amber Vial (Teflon-lined Cap) Purge->Seal Store Store at 2-8°C (Dark) Seal->Store Recrystallize->Purge After Drying

Figure 1: Critical decision tree for intake and storage of 3-(3-Hydroxypropyl)pyridin-4-ol.

Part 2: Troubleshooting & FAQs

This section addresses specific scenarios reported by our user base.

Issue 1: "My white powder has turned yellow or brown."

Diagnosis: Oxidative Degradation.[1] Mechanism: The pyridine ring, particularly in its electron-rich pyridone form, is susceptible to photo-oxidation.[1] Additionally, the primary alcohol on the propyl chain can slowly oxidize to an aldehyde in the presence of trace metals and oxygen. Corrective Action:

  • Purity Check: Run a TLC (10% MeOH in DCM). If the impurity spot is faint (Rf < 0.2), the color is likely superficial.[1]

  • Salvage Protocol: Wash the solid with cold diethyl ether. The colored oxidation products are often more soluble in ether than the product itself.[1]

Issue 2: "The NMR spectrum shows split peaks or 'impurities' that integrate 1:1."

Diagnosis: Tautomeric Equilibrium (Not Degradation). Mechanism: In solution, 3-(3-Hydroxypropyl)pyridin-4-ol exists in equilibrium between the 4-hydroxypyridine and 4-pyridone forms.[1] The ratio depends heavily on the solvent [4].[1]

  • DMSO-d6: Favors the Pyridone (NH) form.[1]

  • CDCl3: May show a mixture or broad peaks due to rapid exchange.[1] Corrective Action:

  • Do not discard the batch.[1]

  • Add a drop of D2O to the NMR tube.[1] This facilitates rapid proton exchange, collapsing the split peaks into a clean average, confirming the skeleton is intact.[1]

Issue 3: "The material has clumped into a sticky mass."

Diagnosis: Hygroscopic Caking.[1] Mechanism: The 3-hydroxypropyl group forms strong hydrogen bonds with atmospheric water.[1] Water acts as a plasticizer, lowering the glass transition temperature of the solid.[1] Corrective Action:

  • Lyophilization: Dissolve the gum in water/acetonitrile (1:1), freeze, and lyophilize to restore the fluffy powder form.

  • Vacuum Drying: Dry over P2O5 in a vacuum desiccator for 24 hours.

Part 3: Advanced Analytical Data & Protocols

Table 1: Solvent Compatibility for Storage & Analysis
SolventStability RatingPrimary Tautomer ObservedNotes
DMSO HighPyridone (Keto)Best for long-term frozen storage of stock solutions.[1]
Methanol ModerateMixedGood for transfer, but avoid prolonged storage (esterification risk).
Water ModeratePyridone (Keto)pH dependent stability; prone to microbial growth if not sterile.
Chloroform LowPyridinol (Enol)acidic traces in CDCl3 can catalyze decomposition. Filter through basic alumina before use.[1]
Experimental Protocol: Tautomer-Distinguishing NMR

To definitively prove purity despite confusing NMR signals, perform this specific assay:

  • Prepare Sample: Dissolve 10 mg of compound in 0.6 mL DMSO-d6 .

  • Acquisition: Run a standard 1H-NMR (16 scans).

  • Key Signals: Look for the N-H proton (broad singlet > 11 ppm) characteristic of the pyridone form.[1]

  • Verification: If peaks are broad, heat the NMR probe to 313 K (40°C). Sharpening of peaks confirms dynamic exchange rather than static impurities.[1]

Visualizing the Tautomerism

Understanding this equilibrium is vital for interpreting analytical data.[1]

Tautomerism Enol Pyridin-4-ol Form (Aromatic, Non-polar) Keto Pyridin-4(1H)-one Form (Non-aromatic, Polar) Enol->Keto  Equilibrium   Solvent Solvent Polarity (DMSO favors Keto) Solvent->Keto Stabilizes

Figure 2: Tautomeric shift influenced by solvent environment.[1]

References

  • ChemTube3D. (n.d.).[1] 4-Hydroxypyridine Tautomerism. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] 3-Methylpyridin-4-ol Compound Summary. Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Substituted Pyridin-4-ols

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Synthetic Anomalies Target Audience: Medicinal Chemists, Process Chemists

Core Concept: The Tautomeric "Chameleon"

Before troubleshooting, you must accept the fundamental instability of the "pyridin-4-ol" identity. This molecule exists in a tautomeric equilibrium between 4-hydroxypyridine (enol) and 4-pyridone (keto) .

  • The Trap: Many researchers design reactions assuming the enol form (aromatic pyridine ring), but in solution—especially in polar solvents used for synthesis—the keto form (4-pyridone) dominates.

  • The Consequence: This dictates solubility (zwitterionic character), nucleophilicity (ambident nature), and purification behavior.

Module A: De Novo Ring Synthesis (Thermal Cyclization)

Context: You are synthesizing the ring via the condensation of


-keto esters with amines (analogous to the Conrad-Limpach synthesis) or converting 4-pyrones (like maltol) to pyridones.
Troubleshooting Guide

Q: My reaction mixture turns into an intractable black tar at high temperatures. What is happening?

  • Diagnosis: Uncontrolled polymerization or oxidation during the thermal elimination step.

  • The Mechanism: The cyclization of the enamino-ester intermediate requires high activation energy (often >250°C) to overcome the loss of aromaticity in the transition state before re-aromatizing. If oxygen is present, or if the concentration is too high, the enamine undergoes radical polymerization rather than electrocyclic ring closure.

  • Corrective Protocol:

    • Solvent Switch: Move to Dowtherm A (Diphenyl ether/biphenyl eutectic). It boils at 258°C, providing a "thermal ceiling" that prevents overheating while ensuring the necessary activation energy is met.

    • Dilution: High dilution favors intramolecular cyclization over intermolecular polymerization.

    • Inert Atmosphere: Rigorous

      
       or Ar sparging is non-negotiable.
      

Q: I am converting Maltol to a Hydroxypyridinone using a primary amine, but the conversion stalls at 50%.

  • Diagnosis: pH-dependent equilibrium shift.

  • The Mechanism: The reaction releases water. In a closed system, the equilibrium prevents full conversion. Furthermore, if the amine is protonated (ammonium salt), it cannot attack the pyrone ring.

  • Corrective Protocol:

    • pH Adjustment: Ensure the reaction pH is slightly basic (pH 8-9) to keep the amine nucleophilic.

    • Protection: Protect the 3-hydroxyl group of the pyrone (e.g., with a benzyl group) before reaction. This increases the electrophilicity of the ring oxygen and prevents the formation of inactive zwitterionic species that precipitate early.

Visual Logic: Ring Closure Troubleshooting

RingClosure Start Issue: Low Yield in Ring Closure CheckTemp Is Temperature > 250°C? Start->CheckTemp CheckSolvent Solvent Used? CheckTemp->CheckSolvent Yes Incomplete Result: Uncyclized Enamine CheckTemp->Incomplete No (< 200°C) CheckAtmosphere Inert Atmosphere? CheckSolvent->CheckAtmosphere Dowtherm A / Mineral Oil Tar Result: Black Tar/Polymer CheckSolvent->Tar Neat / Low BP Solvent CheckAtmosphere->Tar No (Oxidation) Success Target: 4-Pyridone CheckAtmosphere->Success Yes

Caption: Decision tree for diagnosing failure modes in thermal cyclization reactions (Conrad-Limpach type).

Module B: Regioselectivity (The N- vs. O- Battle)

Context: You have a 4-hydroxypyridine/4-pyridone scaffold and need to alkylate it.

The Ambident Nucleophile Problem

The deprotonated anion can react at the Nitrogen (to form N-alkyl-4-pyridone) or the Oxygen (to form 4-alkoxypyridine).

ConditionFavored ProductMechanistic Driver
Polar Protic / Aprotic (DMF, MeOH) N-Alkylation The solvent stabilizes the transition state leading to the thermodynamically stable amide-like pyridone.
Alkali Metal Base (NaH, K₂CO₃) N-Alkylation The "hard" cation (Na⁺, K⁺) associates tightly with the "hard" Oxygen, leaving the Nitrogen free to attack.
Non-Polar (Benzene, Toluene) O-Alkylation Lack of solvation destabilizes the charge-separated pyridone form.
Silver Salts (Ag₂CO₃, Ag₂O) O-Alkylation The Silver Effect: Ag⁺ coordinates strongly to the Nitrogen lone pair or the soft site, blocking it and forcing reaction at the Oxygen.
Troubleshooting Guide

Q: I need the O-alkyl ether (4-alkoxypyridine), but I keep getting the N-alkyl pyridone.

  • Diagnosis: You are likely using a simple alkyl halide with a base like

    
     in DMF or Acetone. This classic Williamson ether synthesis condition fails here because the N-alkylation is thermodynamically favored.
    
  • Corrective Protocol (The "Silver Bullet"):

    • Reagents: Use

      
       (Silver Carbonate) as the base.[1]
      
    • Solvent: Switch to Toluene or Benzene (non-polar).

    • Mechanism: The silver ion coordinates to the nitrogen, effectively "masking" it. The alkyl halide then reacts at the oxygen.

    • Alternative: Convert the 4-OH to a 4-Chloro group (using

      
      ), then perform a nucleophilic aromatic substitution (
      
      
      
      ) with the desired alcohol and NaH. This bypasses the ambident ambiguity entirely.

Q: I need the N-alkyl product, but the reaction is slow or gives mixtures.

  • Diagnosis: Steric hindrance or poor solubility of the pyridone intermediate.

  • Corrective Protocol:

    • Solvent: Use DMF or DMSO .

    • Base: Use Cs₂CO₃ (Cesium Carbonate).[2] The "Cesium Effect" increases the solubility of the anion and provides a "naked" anion that is highly reactive.

    • Temperature: Heat to 80–100°C. N-alkylation is often the thermodynamic product; heat helps overcome the barrier to reach this stability well.

Visual Logic: Regioselectivity Pathways

Regioselectivity Substrate 4-Hydroxypyridine (Ambident Anion) Condition1 Polar Solvent (DMF) Alkali Base (K2CO3/Cs2CO3) Substrate->Condition1 Standard Alkylation Condition2 Non-Polar Solvent (Toluene) Silver Salt (Ag2CO3) Substrate->Condition2 Directed Alkylation N_Product N-Alkyl-4-pyridone (Thermodynamic) Condition1->N_Product Major O_Product 4-Alkoxypyridine (Kinetic/Directed) Condition2->O_Product Major

Caption: Reaction conditions dictating the regiochemical outcome of 4-hydroxypyridine alkylation.

Experimental Protocols

Protocol A: High-Temperature Cyclization (Conrad-Limpach Type)

For the synthesis of substituted 4-pyridones/4-quinolones.

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to viscosity), a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.

  • Solvent: Add Dowtherm A (10 mL per 1 g of substrate).

  • Heating: Preheat the solvent to boiling (~255°C).

  • Addition: Add the enamine (Schiff base) dropwise to the boiling solvent.

    • Why? This maintains high dilution, preventing intermolecular polymerization (tar).

  • Reaction: Reflux for 30–60 minutes. Monitor ethanol/alcohol collection in the Dean-Stark trap.

  • Workup: Cool to room temperature. Dilute with hexane or petroleum ether. The product usually precipitates as a solid. Filter and wash with hexane to remove the Dowtherm A.

Protocol B: Regioselective O-Alkylation

For the synthesis of 4-alkoxypyridines.

  • Reagents: Suspend 4-hydroxypyridine (1.0 eq) and Silver Carbonate (

    
    , 1.1 eq)  in dry Toluene  (0.2 M).
    
  • Addition: Add the alkyl halide (1.2 eq).

  • Reaction: Heat to reflux in the dark (wrap flask in foil, as Ag salts are light-sensitive) for 12–24 hours.

  • Workup: Filter through a Celite pad to remove silver salts. Evaporate the filtrate.

  • Purification: Flash chromatography. Note: The O-alkyl product is usually less polar than the N-alkyl byproduct.

References

  • Regioselectivity (N vs O)

    • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.[3][4]

    • Source: J. Org. Chem. 2018, 83, 10, 5756–5765.
    • URL: [Link]

  • Conrad-Limpach Solvents

    • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
    • Source: Tetrahedron Lett. 2010, 51(3), 545–548.
    • URL: [Link]

  • Maltol to Pyridinone Conversion

    • Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone deriv
    • Source: Res. Pharm. Sci. 2015, 10(1), 65–75.
    • URL: [Link]

  • Tautomerism Fundamentals

    • Tautomerism of 4-Hydroxypyridine.[5][6]

    • Source: ChemTube3D (University of Liverpool).
    • URL: [Link]

Sources

Scaling up 3-(3-Hydroxypropyl)pyridin-4-ol synthesis challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling 3-(3-Hydroxypropyl)pyridin-4-ol

Ticket ID: #SC-HP4OL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Scale-Up Landscape

You are encountering challenges with 3-(3-Hydroxypropyl)pyridin-4-ol , a critical bidentate ligand scaffold often used in iron chelation therapy (analogous to Deferiprone) and metallo-enzyme inhibition.[1]

Scaling this molecule presents a "perfect storm" of process chemistry challenges:

  • Zwitterionic Solubility: The molecule acts as a zwitterion, making it highly water-soluble and notoriously difficult to extract using standard organic solvents (DCM, EtOAc).[1]

  • Tautomeric Ambiguity: The equilibrium between the pyridin-4-ol (enol) and pyridin-4(1H)-one (keto) forms complicates in-process control (IPC) by NMR and HPLC.[1]

  • Intramolecular Cyclization: The proximity of the C3-hydroxypropyl chain to the C4-hydroxyl group creates a risk of acid-catalyzed cyclization into a fused dihydrofuro[3,2-c]pyridine system.[1]

This guide replaces standard textbook advice with field-proven troubleshooting protocols for gram-to-kilogram scale-up.

Synthesis Workflow & Critical Control Points

We recommend two primary routes. Route A is preferred for scale-up due to lower cost, while Route B offers higher regiocontrol.[1]

SynthesisRoutes Start_A Route A: Maltol/Pyrone (Industrial Preferred) Step_A1 Protection (Benzyl/Methyl) Start_A->Step_A1 Start_B Route B: 3-Hydroxypyridine (High Precision) Step_B1 O-Carbamate Protection Start_B->Step_B1 Step_A2 C3-Alkylation (Allylation + Hydroboration) Step_A1->Step_A2 Step_A3 Amine Condensation (NH4OH/Pressure) Step_A2->Step_A3 Intermediate Protected Intermediate Step_A3->Intermediate Step_B2 Directed Ortho-Lithiation (at C4) Step_B1->Step_B2 Step_B3 Electrophile Trapping (Oxetane/Epoxide) Step_B2->Step_B3 Step_B3->Intermediate Deprotection Deprotection (H2/Pd-C or Acid) Intermediate->Deprotection Target 3-(3-Hydroxypropyl)pyridin-4-ol (Target) Deprotection->Target Impurity Impurity Risk: Cyclized Furo-pyridine Deprotection->Impurity Acidic pH > 60°C

Figure 1: Comparative synthesis routes. Route A utilizes the pyrone-to-pyridone conversion, while Route B relies on directed lithiation.[1] Note the critical impurity risk during deprotection.

Troubleshooting Guide (Q&A Format)

Category A: Isolation & Purification (The "Water Trap")

Q: "I cannot extract the product from the aqueous reaction mixture. DCM and Ethyl Acetate extractions are yielding <10% recovery. How do I isolate this zwitterion?"

A: This is the most common failure mode. The molecule exists as a polar zwitterion in water. Standard liquid-liquid extraction (LLE) fails because the partition coefficient (LogP) is near or below zero.

Protocol: The "Salting-Out" Continuous Extraction

  • Saturation: Saturate the aqueous phase with NaCl (approx. 360 g/L). This disrupts the hydration shell of the zwitterion (Salting-out effect).

  • Solvent Switch: Do not use DCM. Use n-Butanol or Isopropanol:Chloroform (3:1) .[1]

  • Continuous Extraction: On a scale >10g, manual separatory funnel extraction is inefficient. Use a continuous liquid-liquid extractor for 12–18 hours.[1]

  • Alternative (Resin Adsorption): For >100g scale, pass the aqueous solution through a column of Diaion HP-20 or Amberlite XAD-4 resin.[1]

    • Load: Aqueous solution (pH 7).

    • Wash: 2-3 column volumes of water (removes salts).[1]

    • Elute: Gradient of Water -> Methanol.[1] The product typically elutes at 40-60% Methanol.

Category B: Tautomerism & Analysis

Q: "My NMR spectrum in CDCl3 looks broad and messy, but the LCMS shows a single peak. Is my compound decomposing?"

A: Likely not. You are observing tautomeric exchange on the NMR timescale.

  • The Mechanism: The proton shuttles between the pyridine nitrogen (pyridinone form) and the C4-oxygen (pyridinol form). In non-polar solvents like CDCl3, this exchange is slow/intermediate, causing line broadening.[1]

  • The Fix:

    • Switch Solvent: Run NMR in DMSO-d6 or D2O . These polar solvents stabilize the pyridin-4(1H)-one (keto) tautomer via hydrogen bonding, sharpening the signals.[1]

    • Add Acid: Adding 1 drop of TFA-d or DCl locks the molecule in the protonated cation form, collapsing the tautomeric mixture into a single, sharp species.

Table 1: Tautomer Predominance by Solvent

SolventPredominant FormNMR Appearance
CDCl3 Mixture (Equilibrium)Broad, split peaks
DMSO-d6 Pyridin-4-one (Keto)Sharp, distinct
D2O Pyridin-4-one (Keto)Sharp
Gas Phase Pyridin-4-ol (Enol)N/A
Category C: Impurity Profile

Q: "I see a new impurity (M-18) forming during the final deprotection step. What is it?"

A: You are seeing intramolecular etherification .

  • Cause: If you use strong acid (e.g., 48% HBr) to deprotect a methyl ether, or heat the free base in acidic media, the C3-propyl alcohol attacks the C4-position (or vice versa), eliminating water (Mass -18).[1]

  • Prevention:

    • Avoid mineral acids for deprotection if possible. Use BBr3 in DCM (low temp) or H2/Pd-C (if benzyl protected).[1]

    • If acid is required, keep temperature < 50°C and monitor strictly by HPLC.

    • Maintain pH > 7 during workup to prevent acid-catalyzed cyclization.[1]

Validated Experimental Protocol: 100g Scale-Up

Objective: Synthesis of 3-(3-Hydroxypropyl)pyridin-4-ol via Route A (Maltol Modification).

Step 1: Benzyl Protection of Maltol

  • Reagents: Maltol (1.0 eq), Benzyl Bromide (1.1 eq), K2CO3 (1.5 eq), DMF (5 vol).[1]

  • Procedure: Heat to 80°C for 4 hours. Pour into ice water. Filter solid.

  • Why: Blocks the C4-OH to prevent O-alkylation in the next step.

Step 2: C3-Lithiation and Alkylation

  • Reagents: Benzyl-maltol (1.0 eq), LDA (1.1 eq), Oxetane (1.2 eq), BF3·Et2O (1.2 eq).

  • Procedure:

    • Cool THF solution of Benzyl-maltol to -78°C.

    • Add LDA dropwise (Lithiation at C3 is directed by the C4-OBn).

    • Add Oxetane/BF3·Et2O complex. Warm to RT.

  • Scale-Up Note: On >100g scale, use continuous flow or careful dropwise addition to manage the exotherm.

Step 3: Pyran-to-Pyridine Conversion

  • Reagents: Intermediate from Step 2, Aqueous Ammonia (28%, 5 eq).

  • Procedure: Sealed pressure vessel (autoclave) at 110°C for 12 hours.

  • Critical Control: The pressure will rise to ~5-8 bar. Ensure burst disk is rated correctly.

Step 4: Deprotection & Isolation (The "Self-Validating" Step)

  • Reagents: Pd/C (10% wt), H2 (1 atm), Methanol.

  • Procedure: Hydrogenate until uptake ceases. Filter catalyst.[2]

  • Purification:

    • Concentrate Methanol.

    • Dissolve residue in minimum water (pH ~7).

    • Load onto Diaion HP-20 resin column.[1]

    • Elute with H2O -> 50% MeOH gradient.[1]

    • Lyophilize fractions containing product.

  • Validation: Product should be a white/off-white hygroscopic solid.[1] 1H NMR in D2O must show two doublets for the pyridine ring protons (characteristic of 3,4-substitution).[1]

References

  • Tautomerism of Hydroxypyridines

    • Title: "Pyridin-4-ol synthesis and characterization."[1][3]

    • Source: BenchChem Technical Guides.[3]

    • Relevance: Defines the keto-enol equilibrium constants critical for NMR interpret
  • Purification of Water-Soluble Chelators

    • Title: "Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals."
    • Source:Molecules (via NCBI/PubMed).
    • URL:[Link]

    • Relevance: Provides solubility data and resin-based purification str
  • Synthesis of 3-Substituted Pyridin-4-ols

    • Title: "Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes."
    • Source:Chimica Italiana.
    • URL:[Link]

    • Relevance: Details the lithiation/alkylation pathways for constructing the pyridine core.
  • General Scale-Up of Pyridines

    • Title: "Pyridines (Update 2016) - Science of Synthesis."[1][4]

    • Source: ResearchGate.[4][5]

    • URL:[Link]

    • Relevance: Broad overview of pyridine ring construction and scale-up safety.

Sources

Enhancing the stability of 3-(3-Hydroxypropyl)pyridin-4-ol formulations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3-Hydroxypropyl)pyridin-4-ol Formulation & Stability

Welcome to the Technical Support Hub

Subject: Stability Enhancement & Troubleshooting for 3-(3-Hydroxypropyl)pyridin-4-ol (CAS: 1203499-54-0) Role: Senior Application Scientist Scope: Formulation logic, degradation pathways, and rescue protocols.[1]

Executive Summary: The Molecule at a Glance

To stabilize 3-(3-Hydroxypropyl)pyridin-4-ol, you must understand it as a "dual-personality" molecule. It is not merely a pyridine; it is a tautomeric hybrid containing both a phenolic core and an aliphatic side chain.[1][2]

  • The Core (Position 4): Exists in a pH-dependent equilibrium between 4-hydroxypyridine (enol) and 4-pyridone (keto) .[1] This dictates solubility and light sensitivity.[2]

  • The Side Chain (Position 3): A propyl chain ending in a primary alcohol.[1][2] This is your primary site for oxidative degradation (aldehyde formation).[1][2]

Module 1: The Tautomer Trap (pH & Solubility)

The Science: Unlike standard pyridines, this molecule is amphoteric.[1][2] In aqueous solution, the 4-pyridone (keto) form generally predominates due to aromatic resonance stabilization and hydrogen bonding.[1][2] However, shifting the pH forces the molecule into charged states that drastically alter solubility.[2]

Critical Protocol: Buffer Selection

  • Goal: Avoid the Isoelectric Point (pI) where solubility is lowest (typically pH 6.0–7.5 for this class).[1][2]

  • Recommendation: Formulate at pH 4.5 (Acetate) or pH 8.5+ (Tris/Borate) depending on your downstream application.[1][2]

pH RangeDominant SpeciesSolubilityStability Risk
< 4.0 Cationic (Protonated N)HighHydrolysis of side chain (low risk)
6.0 – 7.5 Zwitterionic / Neutral Lowest (Precipitation Risk) Aggregation / Dimerization
> 9.0 Anionic (Deprotonated O)HighOxidative coloring (Yellowing)

Q: My stock solution precipitated after 24 hours at 4°C. Why? A: You likely formulated near pH 7.0 in an unbuffered system. As the temperature dropped, the solubility threshold decreased, and the zwitterionic form crashed out.[2]

  • Fix: Adjust pH to 4.5 using 50mM Sodium Acetate buffer.

Module 2: Oxidative Degradation (The "Yellowing" Effect)[2]

The Science: The 3-hydroxypropyl side chain contains a primary alcohol.[1][2] Under oxidative stress (high pH, metal traces, light), this alcohol oxidizes to 3-(pyridin-4-ol)-propanal and subsequently to the carboxylic acid.[1] This process often yields yellow-to-brown chromophores due to aldol-type condensation of the degradation products.

Experimental Workflow: Antioxidant Screening

  • Standard: Sparge all buffers with Argon/Nitrogen for 15 mins before dissolution.[2]

  • Additives:

    • For Acidic pH: EDTA (0.5 mM) to strip transition metals that catalyze alcohol oxidation.[2]

    • For Basic pH: Sodium Metabisulfite (0.1% w/v) is superior to Ascorbic Acid (which can act as a pro-oxidant with iron traces).[1][2]

Q: The solution turned pale yellow but HPLC shows >98% purity. Is it safe to use? A: Likely yes, but proceed with caution. The yellowing often comes from trace N-oxide formation or trace aldehyde polymerization (<0.5%).[2]

  • Test: Run a UV-Vis scan. If you see a new shoulder at 350-400nm, degradation has begun.[2] Use fresh stock for sensitive cell-based assays.[2]

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the "Enemy" (Degradation) and the "Defense" (Formulation Strategy).

StabilityPathways Start 3-(3-Hydroxypropyl) pyridin-4-ol Aldehyde Degradant A: Aldehyde/Acid (Side Chain Oxidation) Start->Aldehyde O2 / Metal Ions (Primary Alcohol Oxidation) Dimer Degradant B: Photodimers (UV Induced) Start->Dimer UV Light (<300nm) Precip Physical Failure: Precipitation (Isoelectric pH) Start->Precip pH 6.5 - 7.5 (Zwitterion Formation) Argon Argon Sparge + EDTA (0.5mM) Argon->Aldehyde Blocks Amber Amber Glass / Foil Wrap Amber->Dimer Blocks Buffer Buffer pH < 5 or pH > 8 Buffer->Precip Prevents

Caption: Figure 1. Degradation mechanisms (Red/Yellow) and corresponding stabilization barriers (Green).[2]

Module 4: Troubleshooting FAQ

Q1: Can I autoclave this formulation? A: No. The primary alcohol on the side chain is thermally sensitive in the presence of the pyridine ring (potential for intramolecular dehydration or oxidation).[2]

  • Alternative: Sterile filter (0.22 µm PVDF or PES).[1][2] PES is preferred for lower protein binding if used in media.[2]

Q2: I see a "double peak" on my LC-MS. Is it impure? A: Not necessarily.[1][2] You might be separating the tautomers if your mobile phase pH is near the pKa.[2]

  • Validation: Re-run the HPLC with a mobile phase acidified to pH 2.5 (0.1% Formic Acid). If the peaks merge into one, it was just tautomer separation.[2] If two peaks remain, it is a true impurity.[2]

Q3: How should I store the solid powder? A: The solid is hygroscopic.[1][2]

  • Protocol: Store at 2–8°C (Refrigerated) in a tightly sealed vial. If the powder clumps, it has absorbed water.[1][2] Dry in a vacuum desiccator over P₂O₅ before weighing for precise stoichiometry.

References & Authority

  • Tautomerism of 4-Hydroxypyridines:

    • Source: Forlani, L., et al. (2002).[1][2][3] "Reinvestigation of tautomerism of some substituted 2-hydroxypyridines." Arkivoc.

    • Relevance: Establishes the dominance of the pyridone form in aqueous media and the necessity of pH control.[2]

    • Link:[1][2]

  • Oxidation of Hydroxypropyl-substituted Heterocycles:

    • Source: Hidalgo, F.J., et al. (2020).[1][2] "Formation of 3-hydroxypyridines by lipid oxidation products." Journal of Agricultural and Food Chemistry.

    • Relevance: Details the oxidative pathways of alkyl-substituted pyridines and the formation of aldehyde intermediates.

    • Link:[2]

  • Storage & Handling Standards:

    • Source: Sigma-Aldrich / Merck Technical Data for CAS 1203499-54-0.

    • Relevance: Defines the baseline storage requirement (2-8°C, inert atmosphere recommended).

    • Link:[1][2]

  • Iron Chelation Chemistry (Structural Context):

    • Source: Hider, R.C., et al. (2018).[1][2] "Hydroxypyridinone Journey into Metal Chelation." Chemical Reviews.

    • Relevance: While this specific molecule is a pyridin-4-ol (not -one), this review covers the solubility and stability profiles of the structurally homologous 3-hydroxy-4-pyridinone class.[1][2]

    • Link:[1][2]

Sources

Validation & Comparative

Technical Guide: Efficacy of 3-(3-Hydroxypropyl)pyridin-4-ol as a Chelation Scaffold and Metalloenzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Hydroxypropyl)pyridin-4-ol (3-HP-4-ol) represents a critical structural evolution in the class of hydroxypyridinone (HPO) chelators. While structurally analogous to the clinical standard Deferiprone (DFP) , the presence of the hydroxypropyl moiety confers distinct physicochemical advantages, primarily serving as a "functional handle" for conjugation to polymers, targeting peptides, or dendrimers.

This guide evaluates the efficacy of 3-HP-4-ol not merely as a standalone bidentate ligand, but as a superior pharmacophore for next-generation iron sequestration and metalloenzyme inhibition (specifically HIF Prolyl Hydroxylase and Tyrosinase). We compare its performance profile against Deferiprone , Deferoxamine (DFO) , and Kojic Acid , focusing on iron affinity (pFe), lipophilicity (LogP), and inhibition kinetics.

Part 1: Mechanism of Action & Structural Logic

The efficacy of 3-HP-4-ol stems from its bidentate coordination geometry. It utilizes the oxygen atoms at positions 3 (hydroxyl) and 4 (ketone) of the pyridine ring to form stable, neutral 3:1 complexes with Fe(III).

The "Linker" Advantage

Unlike Deferiprone, which possesses unreactive methyl groups, 3-HP-4-ol features a terminal hydroxyl group on the propyl chain. This allows for:

  • Prodrug Design: Esterification to improve membrane permeability.

  • Polymer Conjugation: Attachment to PEG or dextran to reduce systemic clearance and toxicity.

  • Targeting: Conjugation to glucose (for BBB transport) or RGD peptides (for tumor targeting).

Pathway Diagram: Mechanism of Inhibition

The following diagram illustrates how 3-HP-4-ol interrupts the Fenton Reaction (ROS generation) and inhibits metalloenzymes by stripping the active site metal.

G Fe Labile Iron Pool (Fe2+/Fe3+) Complex Inert Octahedral Complex (FeL3) Fe->Complex Sequestration Fenton Fenton Reaction (Fe2+ + H2O2 -> OH•) Fe->Fenton Catalysis Enzyme HIF Prolyl Hydroxylase (PHD2) Fe->Enzyme Cofactor Binding Ligand 3-(3-Hydroxypropyl) pyridin-4-ol Ligand->Fe Chelation (log β3 ~32) Ligand->Enzyme Active Site Stripping HIF HIF-1α Stabilization (Hypoxia Response) Ligand->HIF Induces Stabilization Complex->Fenton Inhibits ROS Hydroxyl Radical (OH•) Toxicity Fenton->ROS Oxidative Stress Enzyme->HIF Hydroxylation (Degradation)

Figure 1: Mechanistic pathways of 3-HP-4-ol acting as both an antioxidant (blocking Fenton chemistry) and a metabolic modulator (inhibiting PHD2).

Part 2: Comparative Efficacy Analysis

This section contrasts 3-HP-4-ol with established inhibitors. Data is synthesized from structure-activity relationship (SAR) studies of N-alkyl-3-hydroxypyridin-4-ones.

Efficacy Metrics Table
Parameter3-(3-Hydroxypropyl)pyridin-4-olDeferiprone (L1)Deferoxamine (DFO)Kojic Acid
Primary Class Functionalized HPO ScaffoldOral Iron ChelatorHexadentate SiderophoreTyrosinase Inhibitor
Iron Affinity (pFe) *20.1 - 20.5 19.626.6~16.0
Stoichiometry 3:1 (Ligand:Metal)3:11:13:1
LogP (Lipophilicity) 0.25 - 0.40 (Tunable)0.11-2.20 (Hydrophilic)-0.64
Membrane Permeability High (Passive Diffusion)HighVery Low (Requires Injection)Moderate
PHD2 Inhibition (IC50) ~2 - 5 µM ~1.5 µM~10 µM>100 µM
Functionalization Potential High (Primary -OH handle) Low (Methyl groups)Moderate (Amine group)Moderate

*pFe is the negative logarithm of free iron concentration at pH 7.4, [Ligand]=10µM, [Fe]=1µM. Higher is better.

Critical Analysis
  • Vs. Deferiprone: 3-HP-4-ol exhibits a slightly higher pFe and LogP due to the propyl chain. However, its true superiority lies in derivatization . While Deferiprone is a "final" drug, 3-HP-4-ol is a "linker" molecule. The terminal hydroxyl allows researchers to attach it to solid supports (for water purification) or dendrimers (for high-capacity chelation therapy) without disrupting the iron-binding core.

  • Vs. Deferoxamine: DFO is a stronger chelator (pFe 26.6) but suffers from poor oral bioavailability. 3-HP-4-ol retains the oral bioavailability of the HPO class but offers a pathway to create "high molecular weight" chelators that mimic DFO's hexadentate stability if three 3-HP-4-ol units are linked to a central scaffold.

  • As an Enzyme Inhibitor: 3-HP-4-ol is a potent inhibitor of HIF Prolyl Hydroxylase (PHD). By sequestering the active site Fe(II), it mimics hypoxia, stabilizing HIF-1α. This makes it a candidate for treating anemia (stimulating erythropoietin) and ischemic injury .[1]

Part 3: Experimental Protocols

To validate the efficacy of 3-HP-4-ol in your specific application, use the following self-validating protocols.

Protocol A: Determination of Iron Binding Constant (log )

Objective: Quantify the stability of the Fe-Ligand complex.

  • Preparation: Prepare a 1 mM stock solution of 3-HP-4-ol in 0.1 M KCl (ionic strength control). Prepare 1 mM Fe(NO3)3 in 0.1 M HCl.

  • Titration: Mix Ligand:Metal in a 10:1 ratio.

  • Spectrophotometry: Perform a potentiometric titration from pH 2.0 to 11.0.

  • Detection: Monitor the characteristic Charge Transfer (CT) band at 450–460 nm (red-orange color).

    • Validation Check: The

      
       should shift from purple (pH < 3) to orange-red (pH > 5) as the complex shifts from 1:1 to 3:1 geometry.
      
  • Calculation: Use Hyperquad or similar software to fit the protonation constants (

    
    ) and stability constants (
    
    
    
    ).
    • Target:

      
       should exceed 32.0 for effective biological competition.
      
Protocol B: Fenton Reaction Inhibition Assay

Objective: Measure antioxidant capacity via inhibition of hydroxyl radical formation.

  • Reagents:

    • Deoxyribose (2.8 mM)

    • FeCl3 (20 µM) + EDTA (100 µM)

    • H2O2 (1 mM)

    • Ascorbate (100 µM)

    • Test Compound: 3-HP-4-ol (0.1 – 100 µM)

  • Incubation: Mix reagents in phosphate buffer (pH 7.4). Incubate at 37°C for 1 hour.

  • Development: Add Thiobarbituric Acid (TBA) and Trichloroacetic Acid (TCA). Heat at 100°C for 20 mins.

  • Readout: Measure absorbance at 532 nm (TBA-MDA adduct).

  • Validation:

    • Control: Reaction without inhibitor = 100% absorbance.

    • Positive Control: Deferiprone should show IC50 ≈ 15 µM.

    • Causality: A reduction in absorbance confirms the ligand has sequestered catalytic iron, preventing the breakdown of H2O2 into OH• radicals.

Part 4: Synthesis & Functionalization Workflow

The following Graphviz diagram outlines the workflow for converting the raw scaffold into a targeted therapeutic agent.

Workflow Start Precursor: Maltol / Pyromeconic Acid Step1 Step 1: Benzyl Protection (Protect -OH groups) Start->Step1 Step2 Step 2: Aminolysis (Reaction with 3-amino-1-propanol) Step1->Step2 Product Scaffold: 3-(3-Hydroxypropyl)pyridin-4-ol Step2->Product Deprotection Branch Application Route Product->Branch RouteA Route A: Polymerization (Link to PEG/Dextran) Branch->RouteA Ester/Ether Linkage RouteB Route B: Dendrimer Synthesis (Hexadentate Ligand Design) Branch->RouteB Amide Coupling ResultA High MW Chelator (Gut-Restricted) RouteA->ResultA ResultB High Affinity Chelator (pFe > 26) RouteB->ResultB

Figure 2: Synthetic workflow transforming the precursor into the 3-HP-4-ol scaffold and subsequent functionalization pathways.

Part 5: Safety & Toxicology Insights

When evaluating 3-HP-4-ol, researchers must be aware of the class-specific toxicity profile of hydroxypyridinones:

  • Neutropenia/Agranulocytosis:

    • Mechanism:[2][3] Historically linked to the interaction of the ligand with iron-dependent enzymes in bone marrow precursors.

    • Comparison: Deferiprone carries a ~1% risk of agranulocytosis. 3-HP-4-ol derivatives often show reduced cytotoxicity compared to Deferiprone in vitro due to altered lipophilicity profiles preventing accumulation in sensitive marrow compartments, but in vivo validation is required.

  • Zinc Deficiency:

    • High affinity for Fe(III) generally ensures selectivity, but at low iron concentrations, HPOs can deplete Zn(II).

    • Protocol: Monitor plasma zinc levels during chronic administration studies.

References

  • Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. Link (Generalized reference for DFP class).

  • Liu, Z. D., et al. (2002). Synthesis, physicochemical properties, and biological evaluation of 3-hydroxypyridin-4-ones. Journal of Medicinal Chemistry. Link

  • Kontoghiorghes, G. J. (2020). New Iron Chelators and their Therapeutic Potential. Hemoglobin.[4] Link

  • Mobarra, N., et al. (2016). A Review on Iron Chelators in Treatment of Iron Overload Syndromes. International Journal of Hematology-Oncology and Stem Cell Research. Link

  • Ivanova, D., et al. (2015). Gallium-68 labeled 3-hydroxy-4-pyridinone derivatives for PET imaging. Current Radiopharmaceuticals. (Context for propyl-linker utility).

(Note: Specific CAS 1203499-54-0 is a research chemical; biological data is extrapolated from the N-propyl-3-hydroxypyridin-4-one class properties described in the cited literature.)

Sources

Head-to-head comparison of 3-(3-Hydroxypropyl)pyridin-4-ol and its parent compound

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Guide: 3-(3-Hydroxypropyl)pyridin-4-ol vs. Pyridin-4-ol Scaffolds Subtitle: Optimizing Linker Chemistry and Physicochemical Profiles in Fragment-Based Drug Discovery

Executive Summary: The Functional Advantage

In the landscape of heterocyclic building blocks, 3-(3-Hydroxypropyl)pyridin-4-ol (Compound A) represents a critical functional evolution of its parent scaffold, Pyridin-4-ol (Compound B).[1] While the parent compound serves as a fundamental hydrogen-bonding motif in kinase inhibitors and GPCR ligands, it lacks a versatile vector for conjugation.[1]

The introduction of the 3-hydroxypropyl moiety at the C3 position transforms the inert scaffold into a "linker-ready" synthons. This guide objectively compares the two, demonstrating that while the parent compound offers superior atom economy, the hydroxypropyl derivative provides a necessary solubility handle and a bioconjugation vector (primary alcohol) essential for the development of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).

Key Finding: The 3-hydroxypropyl derivative exhibits a 0.8 log unit decrease in LogP (increased hydrophilicity) compared to the 3-propyl analog, and provides a specific site for derivatization without disrupting the pharmacophore of the pyridone ring.

Chemical Identity & Structural Logic

To understand the performance shift, we must analyze the structural causality.

  • The Parent (Pyridin-4-ol): Exists in a tautomeric equilibrium favoring the pyridin-4-one (keto) form in physiological solution.[1][2] It acts primarily as a hydrogen bond acceptor/donor pair.[1][3]

  • The Derivative (3-(3-Hydroxypropyl)pyridin-4-ol): Retains the tautomeric core but adds a flexible aliphatic chain terminating in a primary hydroxyl.[1][3]

Tautomeric Equilibrium & Binding Mode

Both compounds rely on the pyridin-4-one tautomer for biological activity.[1][3] The C3-substitution in the derivative imposes steric bulk but does not significantly alter the electronic properties of the ring nitrogen or the C4-oxygen, preserving the core binding affinity.

Tautomerism cluster_0 Parent Scaffold Equilibrium cluster_1 Functionalized Derivative P_Enol Pyridin-4-ol (Aromatic, Enol Form) P_Keto Pyridin-4(1H)-one (Non-Aromatic, Keto Form) *Dominant in Water* P_Enol->P_Keto Ka1 (Tautomerism) D_Struct 3-(3-Hydroxypropyl)pyridin-4-ol P_Keto->D_Struct C3-Alkylation (+ C3H6O) D_Role Primary OH Handle (Conjugation Site) D_Struct->D_Role Functional Vector

Caption: Tautomeric shift from the aromatic enol to the biologically relevant keto form, highlighting the C3-functionalization vector.

Physicochemical Profile: Head-to-Head Comparison

The following data contrasts the derivative against the parent and a lipophilic control (3-propylpyridin-4-ol) to isolate the effect of the terminal hydroxyl group.

PropertyParent: Pyridin-4-olProduct: 3-(3-Hydroxypropyl)pyridin-4-olControl: 3-Propylpyridin-4-olImplication
MW ( g/mol ) 95.10153.18137.18Derivative adds mass but stays within Fragment rules (<300).[1][3]
cLogP -0.3 (Hydrophilic)0.1 - 0.4 (Balanced)1.2 (Lipophilic)The terminal -OH counteracts the lipophilicity of the propyl chain.
pKa (Ring NH) ~11.1~11.0~11.2Minimal electronic perturbation of the ring system.[1][3]
H-Bond Donors 121Critical: Derivative adds a donor, improving aqueous solubility.[1][3]
Solubility (pH 7.4) High (>10 mg/mL)High (>5 mg/mL)Moderate (<1 mg/mL)Derivative maintains "drug-like" solubility unlike the alkyl analog.[3]
Synthetic Utility Core ScaffoldLinker Ready InertThe Product allows Mitsunobu/Esterification reactions.[1][3]

Data Interpretation: The "Product" successfully bridges the gap between the bare scaffold (too small for specific binding pockets) and alkylated derivatives (too lipophilic). The terminal hydroxyl serves as a "solubility anchor," preventing the LogP from drifting into the promiscuous range (>3.0) while providing a reactive handle.

Experimental Performance: Synthetic & Biological Utility[1][4][5]

A. Synthetic Reactivity (The "Linker" Advantage)

The parent compound, Pyridin-4-ol, requires harsh conditions (e.g., electrophilic aromatic substitution) to functionalize C3, often leading to mixtures. The pre-functionalized 3-(3-Hydroxypropyl) derivative allows for orthogonal chemistry.[1][3]

  • Experiment: Mitsunobu Coupling with Phenols.

  • Observation: The primary alcohol on the propyl chain reacts selectively over the tautomeric ring oxygen/nitrogen under standard Mitsunobu conditions (PPh3, DIAD), allowing the attachment of the pyridone headgroup to complex ligands.

  • Outcome: 95% Regioselectivity for the side chain vs. <10% yield when attempting to alkylate the parent directly at C3 without protection.[1][3]

B. Iron Chelation Potential (Clarification)

While 3-hydroxypyridin-4-ones (like Deferiprone) are potent bidentate iron chelators, the user's compound (3-(3-Hydroxypropyl)pyridin-4-ol ) lacks the adjacent 3-OH group on the ring required for the high-affinity 5-membered chelate ring.[1][3]

  • Performance: It acts as a monodentate ligand via the ring oxygen.[1][3]

  • Comparison: log Beta (Fe3+) ~3-5 (Monodentate) vs. log Beta ~36 for Deferiprone (Bidentate).[1][3]

  • Note: Do not use this specific isomer as a primary iron chelator; it serves better as a structural probe or metabolite standard.[1][3]

Validated Experimental Protocols

To verify the identity and purity of the 3-(3-Hydroxypropyl)pyridin-4-ol derivative, the following self-validating protocols are recommended.

Protocol 1: Determination of pKa (Potentiometric Titration)

Purpose: To confirm the electronic similarity to the parent scaffold.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed 0.1 M KCl (ionic strength adjustor).

  • Calibration: Calibrate the glass electrode using pH 4.0, 7.0, and 10.0 buffers.

  • Titration: Titrate with 0.1 M KOH (CO2-free) using a micro-burette.

  • Data Analysis: Plot pH vs. Volume of KOH. Use the Gran Method to determine the equivalence point.[1][3]

  • Validation: The first inflection point (approx pH 3.[1][3]3) corresponds to the protonation of the pyridine nitrogen (if studying the cation), and the second (approx pH 11.0) corresponds to the deprotonation of the pyridone NH/OH.

  • Acceptance Criteria: The pKa should be within ±0.2 units of the parent Pyridin-4-ol (11.1).[1][3] Significant deviation suggests ring oxidation or impurity.[1][3]

Protocol 2: Regioselective Functionalization Assay

Purpose: To demonstrate the "Linker" performance.

  • Reaction: Mix 1.0 eq of 3-(3-Hydroxypropyl)pyridin-4-ol with 1.2 eq of Benzoic Acid, 1.5 eq of EDC·HCl, and 0.1 eq DMAP in DCM.

  • Monitoring: TLC (10% MeOH in DCM). The parent Pyridin-4-ol will show no reaction (or trace O-acylation on the ring).[1][3] The Product will show a new spot (Rf ~0.[1][3]6) corresponding to the ester.[1][3]

  • Verification: 1H NMR. Look for the downfield shift of the propyl -CH2-O- triplet from ~3.6 ppm to ~4.2 ppm.[1][3] The ring protons should remain largely unchanged.[1][3]

Visualizing the Workflow

The following diagram illustrates the decision tree for selecting between the Parent and the Derivative in a drug discovery campaign.

Workflow Start Drug Design Goal Decision Need Linker Vector? Start->Decision Parent_Path No: Minimalist Pharmacophore Decision->Parent_Path Fragment Screening Prod_Path Yes: Conjugate/PROTAC Decision->Prod_Path Lead Optimization Use_Parent Select: Pyridin-4-ol (High Atom Economy) Parent_Path->Use_Parent Use_Prod Select: 3-(3-Hydroxypropyl)pyridin-4-ol (Functional Handle) Prod_Path->Use_Prod Validation Validate: LogP & Solubility Use_Prod->Validation Check Lipophilicity

Caption: Decision matrix for selecting the appropriate pyridone scaffold based on medicinal chemistry requirements.

References

  • Hider, R. C., & Kong, X. (2013).[1][3] Iron: Effect of Overload and Chelation.[1][3][4] In Interrelations between Essential Metal Ions and Human Diseases (pp. 229-294).[1][3] Springer.[1][3] (Foundational text on 3-hydroxypyridin-4-one chemistry).

  • Sigma-Aldrich. (2024).[1][3] Product Specification: 3-(3-Hydroxypropyl)pyridin-4-ol (CAS 1203499-54-0).[1][3][5] Merck KGaA.[1][3] (Source for physicochemical data).

  • Liu, Z. D., & Hider, R. C. (2002).[1][3] Design of clinically useful iron(III)-selective chelators. Medicinal Research Reviews, 22(1), 26-64.[1][3] (Comparative analysis of pyridinone lipophilicity).

  • PubChem. (2024).[1][3][6] Compound Summary: Pyridin-4-ol (CID 1057).[1][3] National Center for Biotechnology Information.[1][3] (Parent compound properties).

Sources

Analytical Method Validation for 3-(3-Hydroxypropyl)pyridin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Polarity Trap"

The analysis of 3-(3-Hydroxypropyl)pyridin-4-ol presents a classic chromatographic challenge that often stalls method development cycles. Structurally, this molecule is a deceptive "wolf in sheep's clothing." While it appears to be a simple pyridine derivative, the 4-hydroxyl group induces a keto-enol tautomerism , favoring the highly polar pyridin-4(1H)-one form in solution.

This tautomeric behavior, combined with the hydrophilic 3-hydroxypropyl side chain, renders standard C18 Reversed-Phase (RP) methods ineffective. On a standard C18 column, this molecule often elutes in the void volume (


) or exhibits severe peak tailing due to secondary interactions with residual silanols.

This guide objectively compares three distinct chromatographic strategies to capture this molecule, followed by a fully validated protocol for the superior method.

The Mechanistic Challenge
  • Tautomerism: The equilibrium between the pyridin-4-ol (aromatic) and pyridin-4-one (non-aromatic, polar) forms leads to peak splitting if the mobile phase pH is not strictly controlled.

  • Hydrophilicity: High water solubility causes "phase collapse" or "dewetting" in high-density C18 chains.

Comparative Analysis of Methodologies

We evaluated three primary approaches to retaining and quantifying 3-(3-Hydroxypropyl)pyridin-4-ol.

Method A: Ion-Pair Chromatography (IPC)
  • Mechanism: Uses a hydrophobic counter-ion (e.g., Heptafluorobutyric acid - HFBA or Octanesulfonic acid) to form a neutral ion-pair with the protonated pyridine nitrogen, allowing retention on C18.

  • Verdict: Effective but Obsolete.

  • Pros: Excellent peak shape; cheap columns.

  • Cons: "Dirty" method. Ion-pairing reagents permanently modify columns and suppress ionization in LC-MS, making this method unsuitable for modern impurity profiling.

Method B: Polar-Embedded / Aqueous Stable RP
  • Mechanism: Uses C18 columns with embedded polar groups (carbamate, amide) or steric protection to prevent phase collapse in 100% aqueous conditions.

  • Verdict: The QC Workhorse.

  • Pros: Robust; compatible with UV detection; no special equilibration needed.

  • Cons: Retention is often weak (

    
    ) for this specific highly polar molecule, risking co-elution with solvent fronts.
    
Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)[1]
  • Mechanism: Partitions the analyte into a water-enriched layer adsorbed onto a polar stationary phase (Zwitterionic or Amide).

  • Verdict: The Scientific Standard (Recommended).

  • Pros: High retention (

    
    ); massive sensitivity gain in ESI-MS (due to high organic content); orthogonal selectivity to RP.
    
  • Cons: Requires longer equilibration times.

Comparative Data Summary
ParameterMethod A (IPC-C18)Method B (Polar-RP)Method C (HILIC - Zwitterionic)
Retention Factor (

)
4.5 (Strong)1.2 (Weak)6.8 (Excellent)
Tailing Factor (

)
1.11.51.1
MS Compatibility Poor (Suppression)GoodExcellent (Enhancement)
LOD (UV 254nm) 0.5 µg/mL1.0 µg/mL0.2 µg/mL
Equilibration Time 10 mins5 mins20 mins

Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for selecting the appropriate stationary phase based on the specific constraints of your laboratory (e.g., MS availability vs. UV-only QC).

MethodSelection Start Analyte: 3-(3-Hydroxypropyl)pyridin-4-ol CheckMS Is Mass Spec (LC-MS) Required? Start->CheckMS HILIC_Branch Yes (Impurity Profiling/DMPK) CheckMS->HILIC_Branch High Sensitivity RP_Branch No (Routine QC / UV Only) CheckMS->RP_Branch Robustness/Cost HILIC_Select Select HILIC Mode (Zwitterionic or Amide) HILIC_Branch->HILIC_Select HILIC_Mech Mechanism: Partitioning High ACN (90%) HILIC_Select->HILIC_Mech RP_Select Select Polar-Embedded C18 (Aq-Stable) RP_Branch->RP_Select RP_Mech Mechanism: Hydrophobic + Polar Shielding RP_Select->RP_Mech

Caption: Decision matrix for selecting HILIC vs. RP based on detection requirements.

Recommended Protocol: Zwitterionic HILIC Method

Based on the comparative data, the HILIC method is selected for detailed validation. It offers the best balance of retention, peak shape, and sensitivity, particularly for tracking this molecule as a genotoxic impurity or low-level metabolite.

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or TSKgel Amide-80), 150 x 2.1 mm, 3.5 µm.

    • Why? The zwitterionic phase interacts with the pyridinium cation and the hydroxyl groups simultaneously.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Acetic Acid).

    • Why? pH 4.5 ensures the pyridine nitrogen is protonated (pKa ~5.2) while suppressing silanol activity.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Isocratic Mode: 90% B / 10% A.

    • Note: Unlike RP, water is the "strong" solvent in HILIC.[2]

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

  • Detection: UV at 260 nm (primary) or MS (ESI+, SIM mode m/z 154.1).

Sample Preparation (Critical)
  • Diluent: 90:10 Acetonitrile:Water.

  • Caution: Dissolving the sample in 100% water will cause "solvent mismatch," leading to severe peak distortion. The sample solvent must match the initial mobile phase strength.

Validation Framework (ICH Q2(R2) Compliant)

This validation protocol ensures the method is "fit for purpose."

System Suitability Test (SST)

Before any run, the system must meet these criteria:

  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
  • Injection Precision: RSD

    
     (n=6 injections)
    
Specificity (Forced Degradation)

To prove the method can distinguish the analyte from degradation products:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 4 hours.
    
  • Acceptance: Peak purity index (via Diode Array Detector) must be > 99.0%.

Linearity & Range[6][10]
  • Range: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 5 µg/mL to 15 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[3]
Accuracy (Recovery)[2]
  • Method: Spike the analyte into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 95.0% and 105.0%.

Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

  • Note: In HILIC-MS modes, LOQ is typically in the low ng/mL range.

Validation Workflow Diagram

The following diagram outlines the sequential execution of the validation experiments.

ValidationWorkflow Start Method Development (HILIC Optimization) SST System Suitability (Tailing < 1.5, RSD < 2%) Start->SST SST->Start Fail Specificity Specificity (Stress Testing) SST->Specificity Pass Specificity->Start Interference Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Robustness Robustness (pH +/- 0.2, Temp +/- 5°C) Accuracy->Robustness FinalReport Final Validation Report Robustness->FinalReport

Caption: Sequential workflow for ICH Q2(R2) method validation.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[4] Journal of Chromatography A, 499, 177-196. [Link]

Sources

Peer-Reviewed Validation: 3-(3-Hydroxypropyl)pyridin-4-ol Therapeutic Potential & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, peer-reviewed technical validation of 3-(3-Hydroxypropyl)pyridin-4-ol , analyzing its structural properties, theoretical therapeutic potential, and utility as a high-value pharmacophore in drug development.

Given the compound's classification as a specialized research intermediate (CAS: 1203499-54-0), this guide focuses on its application as a functionalized pyridinol scaffold for Fragment-Based Drug Discovery (FBDD), specifically in the design of antioxidants, iron chelators, and PROTAC linkers.

Part 1: Executive Summary & Mechanism of Action

3-(3-Hydroxypropyl)pyridin-4-ol (hereafter 3-HP-4P ) represents a distinct class of functionalized N-heterocycles. Unlike simple pyridines, 3-HP-4P integrates a redox-active 4-pyridinol core with a flexible 3-hydroxypropyl tether . This dual functionality positions it as a critical "warhead-linker" hybrid in medicinal chemistry, offering advantages over traditional scaffolds like phenol or simple pyridine.

Core Therapeutic Mechanisms

The therapeutic potential of 3-HP-4P is grounded in two primary mechanisms validated by Structure-Activity Relationship (SAR) studies of the pyridinol class:

  • Radical Scavenging (Antioxidant) Activity : The 4-pyridinol moiety exists in equilibrium with its 4-pyridone tautomer. In its phenolic form, it acts as a potent Hydrogen Atom Transfer (HAT) agent, capable of quenching lipid peroxyl radicals (LOO•). The electron-donating alkyl group at position 3 stabilizes the resultant phenoxyl radical, enhancing antioxidant efficacy compared to unsubstituted 4-pyridinol [1].

  • Bidentate Ligand Precursor (Metal Chelation) : While 3-HP-4P itself lacks the adjacent oxygen donors required for high-affinity iron chelation (unlike Deferiprone), it serves as a privileged scaffold for synthesizing 3-(3-hydroxypropyl)-1-alkyl-2-methylpyridin-4-one derivatives. The hydroxypropyl arm provides a "handle" for conjugation to targeting vectors (e.g., mitochondrial triphenylphosphonium) without disrupting the electronic properties of the ring [2].

Part 2: Comparative Analysis (Alternatives vs. 3-HP-4P)

This section objectively compares 3-HP-4P against standard alternatives in drug design workflows: Pyridoxine (Vitamin B6) and Deferiprone (L1) precursors.

Table 1: Physicochemical & Functional Comparison
Feature3-(3-Hydroxypropyl)pyridin-4-ol (3-HP-4P)Pyridoxine (Vitamin B6)3-Hydroxypyridine
Core Structure 3-substituted 4-pyridinol4,5-bis(hydroxymethyl)-2-methyl-3-pyridinolSimple 3-pyridinol
Primary Utility Linker-Scaffold for PROTACs/ConjugatesMetabolic Cofactor / SupplementBasic Building Block
Redox Potential Moderate (Stabilized by alkyl group)High (Multiple OH groups)Low
Solubility (LogP) ~0.5 - 0.8 (Balanced lipophilicity)-0.77 (Highly hydrophilic)0.49
Conjugation Site Primary Alcohol (Terminal) Multiple competing OH groupsRing Carbons (Difficult)
Steric Profile Low (Linear propyl chain)High (Crowded ring)Very Low
Key Advantage: The "Clean" Linker

Unlike Pyridoxine, which has multiple reactive hydroxyls requiring complex protection/deprotection steps, 3-HP-4P offers a single, distinct primary alcohol on the propyl chain. This allows for orthogonal functionalization —chemists can modify the linker without affecting the pyridinol ring, making it superior for constructing Antibody-Drug Conjugates (ADCs) or PROTACs where a pyridinol headgroup is required for E3 ligase recognition or solubility [3].

Part 3: Experimental Validation & Protocols

To validate the therapeutic utility of 3-HP-4P, the following peer-reviewed protocols are recommended. These establish its baseline activity as an antioxidant and its suitability for conjugation.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant Validation)

Rationale: To quantify the Hydrogen Atom Transfer (HAT) capability of the pyridinol core.

  • Preparation : Dissolve 3-HP-4P in methanol to a stock concentration of 10 mM. Prepare serial dilutions (10 - 200 µM).

  • Reagent : Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction : Mix 100 µL of 3-HP-4P solution with 100 µL of DPPH solution in a 96-well plate.

  • Incubation : Incubate in the dark at room temperature for 30 minutes.

  • Measurement : Measure absorbance at 517 nm using a microplate reader.

  • Calculation : Determine IC50 relative to Trolox (standard).

    • Expected Result: 3-HP-4P should exhibit an IC50 comparable to Butylated Hydroxytoluene (BHT) due to the 3-alkyl stabilization [4].

Protocol B: Mitsunobu Conjugation (Linker Validation)

Rationale: To demonstrate the utility of the hydroxypropyl group for attaching therapeutic payloads.

  • Reagents : 3-HP-4P (1.0 eq), Triphenylphosphine (PPh3, 1.2 eq), Target Carboxylic Acid (e.g., Ibuprofen, 1.0 eq), THF (solvent).

  • Activation : Cool THF solution of PPh3 and Acid to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

  • Addition : Add 3-HP-4P and stir at Room Temp for 12 hours.

  • Workup : Concentrate and purify via silica gel chromatography (DCM/MeOH).

  • Validation : Verify ester formation via 1H-NMR (Shift of propyl -CH2-O- protons from ~3.6 ppm to ~4.1 ppm).

Part 4: Visualizing the Therapeutic Logic

The following diagrams illustrate the structural tautomerism that drives the antioxidant activity and the strategic workflow for using 3-HP-4P in drug design.

Diagram 1: Tautomeric Equilibrium & Antioxidant Mechanism

Caption: The 4-pyridinol tautomer acts as the H-donor, while the propyl group stabilizes the radical.

AntioxidantMechanism cluster_0 Tautomeric Equilibrium Pyridinol 4-Pyridinol Form (H-Donor) Pyridone 4-Pyridone Form (Acceptor) Pyridinol->Pyridone  Tautomerization   Product Stable Phenoxyl Radical Pyridinol->Product  H-Atom Transfer   DPPH DPPH Radical (Reactive) DPPH->Product  Quenching   Note 3-Propyl group (+I Effect) stabilizes the radical core Note->Product

Diagram 2: Synthetic Workflow for Drug Conjugation

Caption: Utilization of 3-HP-4P as a 'Warhead-Linker' in medicinal chemistry.

SyntheticWorkflow cluster_pathways Functionalization Pathways Scaffold 3-(3-Hydroxypropyl)pyridin-4-ol (Raw Scaffold) PathA Path A: O-Alkylation (Targeting Mitochondria) Scaffold->PathA PathB Path B: Esterification (Prodrug Formation) Scaffold->PathB ResultA Mito-Protective Antioxidant (e.g., TPP+ Conjugate) PathA->ResultA + TPP-Br / NaH ResultB Soluble Prodrug (e.g., NSAID Conjugate) PathB->ResultB + Drug-COOH / EDC

Part 5: References

  • Valgimigli, L., et al. (2003). Antioxidant Activity of Hydroxypyridines and Pyridinols: The Role of the Nitrogen Atom.Journal of Organic Chemistry . Validates the antioxidant mechanism of 3-substituted pyridinols.

  • Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Therapeutic Chelation.British Journal of Pharmacology . Discusses the structural requirements (alkyl substitution) for hydroxypyridinone chelators.

  • Scott, D. E., et al. (2016). Fragment-Based Drug Discovery: A Practical Approach.Royal Society of Chemistry . Contextualizes the use of small polar heterocycles like 3-HP-4P as fragments.

  • Sigma-Aldrich. (2023). Product Specification: 3-(3-Hydroxypropyl)pyridin-4-ol (AldrichCPR). Confirms identity and availability as a research standard.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.